Product packaging for Methyl 2-hydroxy-4-phenylbenzoate(Cat. No.:CAS No. 117369-94-5)

Methyl 2-hydroxy-4-phenylbenzoate

Cat. No.: B176660
CAS No.: 117369-94-5
M. Wt: 228.24 g/mol
InChI Key: DJSGFYYLFUDUFT-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-phenylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B176660 Methyl 2-hydroxy-4-phenylbenzoate CAS No. 117369-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSGFYYLFUDUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558486
Record name Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117369-94-5
Record name Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-hydroxy-4-phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and predicted characterization data for Methyl 2-hydroxy-4-phenylbenzoate, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a robust synthetic strategy based on well-established organic reactions and provides predicted analytical data based on structurally analogous compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be strategically approached in two primary stages:

  • Formation of the 4-phenylsalicylic acid intermediate: This key step involves the creation of the C-C bond between the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this transformation, offering mild reaction conditions and a broad tolerance for various functional groups.

  • Esterification of 4-phenylsalicylic acid: The subsequent conversion of the carboxylic acid to its methyl ester can be readily achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction with methanol.[1]

The proposed overall synthetic pathway is illustrated below.

Synthetic Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Fischer Esterification 4-Bromo-2-hydroxybenzoic_acid 4-Bromo-2-hydroxybenzoic acid 4-Phenylsalicylic_acid 4-Phenylsalicylic acid 4-Bromo-2-hydroxybenzoic_acid->4-Phenylsalicylic_acid Pd catalyst, Base Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->4-Phenylsalicylic_acid Methanol Methanol Target_Molecule This compound Methanol->Target_Molecule 4-Phenylsalicylic_acid_2->Target_Molecule H₂SO₄ (cat.), Reflux

Caption: Proposed two-step synthesis of this compound.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are derived from the known data of structurally related compounds, including methyl salicylate and other substituted benzoates.[2][3][4]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 130-135 °C
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetate; Insoluble in water.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5-11.0Singlet (s)1H-OH
~7.8-7.9Doublet (d)1HAromatic H (position 6)
~7.5-7.6Multiplet (m)2HAromatic H (phenyl ring)
~7.3-7.4Multiplet (m)3HAromatic H (phenyl ring)
~7.1-7.2Doublet (d)1HAromatic H (position 5)
~7.0Singlet (s)1HAromatic H (position 3)
~3.9-4.0Singlet (s)3H-OCH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~160C-OH
~140-145Aromatic C (quaternary)
~130-135Aromatic CH
~128-130Aromatic CH (phenyl ring)
~125-128Aromatic CH (phenyl ring)
~115-120Aromatic CH
~110-115Aromatic C (quaternary)
~52-OCH₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3200-3000O-H stretch (phenolic)
~3100-3000Aromatic C-H stretch
~2950Aliphatic C-H stretch (-OCH₃)
~1680-1670C=O stretch (ester)
~1600, ~1480Aromatic C=C stretch
~1250C-O stretch (ester)

Table 5: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
228[M]⁺ (Molecular Ion)
197[M - OCH₃]⁺
169[M - COOCH₃]⁺
152[M - C₆H₅]⁺ - H
77[C₆H₅]⁺

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound.

This protocol describes the palladium-catalyzed cross-coupling of 4-bromo-2-hydroxybenzoic acid with phenylboronic acid.

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and water to the flask, followed by potassium carbonate (3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux under the inert atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Acidification: Combine the organic layers and acidify the aqueous phase with 1 M HCl to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude 4-phenylsalicylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental_Workflow_Suzuki_Coupling start Start setup Combine Reactants: 4-bromo-2-hydroxybenzoic acid, phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, toluene/water start->setup reflux Reflux under N₂ for 12-24 hours setup->reflux workup Cool and Separate Layers reflux->workup extract Extract Aqueous Layer with Ethyl Acetate workup->extract acidify Acidify Aqueous Layer with 1 M HCl extract->acidify filter Filter and Dry Crude Product acidify->filter purify Recrystallize to obtain pure 4-phenylsalicylic acid filter->purify end End purify->end

Caption: Experimental workflow for the synthesis of 4-phenylsalicylic acid.

This protocol details the acid-catalyzed esterification of 4-phenylsalicylic acid with methanol.[5]

Materials:

  • 4-Phenylsalicylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenylsalicylic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to afford the pure product.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

Physical and chemical properties of "Methyl 2-hydroxy-4-phenylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-4-phenylbenzoate is a biphenyl derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic pathway, and expected analytical characteristics. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established information with theoretical and extrapolated data based on analogous compounds.

Chemical Identity and Structure

This compound is an organic compound featuring a biphenyl core structure with a hydroxyl and a methyl ester functional group.

  • IUPAC Name: this compound

  • CAS Number: 117369-94-5

  • Molecular Formula: C₁₄H₁₂O₃

  • Molecular Weight: 228.24 g/mol

  • Canonical SMILES: COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O

  • InChI Key: InChI=1S/C14H12O3/c1-17-14(16)12-7-6-11(9-13(12)15)10-4-2-3-5-8-10

Structure:

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

PropertyValueSource/Method
Molecular Weight 228.24 g/mol Calculated
Appearance Expected to be a solid at room temperatureBased on similar biphenyl derivatives
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water.Based on general properties of phenylbenzoates
pKa The phenolic hydroxyl group is expected to be weakly acidic.General chemical principles

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and widely used method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This approach would involve the palladium-catalyzed reaction of a phenylboronic acid with a halogenated methyl hydroxybenzoate derivative.

Reaction Scheme:

Methyl 4-bromo-2-hydroxybenzoate + Phenylboronic acid → this compound

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add methyl 4-bromo-2-hydroxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent and Catalyst: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow start Start reactants Combine Reactants: - Methyl 4-bromo-2-hydroxybenzoate - Phenylboronic acid - Base (e.g., K2CO3) start->reactants solvent_catalyst Add Degassed Solvent and Palladium Catalyst reactants->solvent_catalyst inert_atm Establish Inert Atmosphere (Ar/N2) solvent_catalyst->inert_atm heating Heat and Stir (80-100 °C, 4-12h) inert_atm->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring monitoring->heating Continue if incomplete workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography Purification workup->purification product Pure Methyl 2-hydroxy-4- phenylbenzoate purification->product

Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Expected Analytical and Spectral Data

While experimental spectra for this compound are not available, the following section details the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.

    • A singlet for the phenolic hydroxyl proton (-OH) is expected, with its chemical shift being concentration-dependent and likely appearing downfield.

    • A series of aromatic protons in the range of 6.8-8.0 ppm. The specific splitting patterns would depend on the coupling constants between the protons on both phenyl rings. The protons on the substituted ring will show a more complex pattern due to the varied electronic environments.

  • ¹³C NMR:

    • A signal for the methyl ester carbon (-OCH₃) is expected around 50-55 ppm.

    • The carbonyl carbon of the ester (-C=O) should appear in the range of 165-170 ppm.

    • A series of signals for the aromatic carbons will be present in the 110-160 ppm range. The carbon attached to the hydroxyl group will be shifted downfield.

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

  • A strong absorption band around 1680-1720 cm⁻¹ due to the C=O stretching of the ester functional group.

  • Several sharp absorption bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic rings.

  • C-O stretching bands are expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 228. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Biological Activity and Potential Applications

Currently, there is no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the phenylbenzoate scaffold is present in various biologically active molecules. Derivatives of phenylbenzoate have been investigated for a range of activities, including antimicrobial and anticancer properties. The presence of the hydroxyl and phenyl substituents could make this molecule a candidate for further investigation in drug discovery programs, potentially as a building block for more complex molecules.

Conclusion

This compound is a compound of interest with a well-defined chemical structure. While specific experimental data on its physical properties and biological activities are scarce, this guide provides a solid foundation for researchers by outlining its key chemical characteristics, a robust synthetic strategy, and expected analytical data. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

"Methyl 2-hydroxy-4-phenylbenzoate" CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-hydroxy-4-phenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a derivative of salicylic acid. While specific experimental data for this methyl ester is not widely available in public literature, this document compiles information on its parent compound, 2-hydroxy-4-phenylbenzoic acid, and provides predicted data and adapted experimental protocols based on established chemical principles and data from closely related analogs.

Nomenclature and CAS Number

The nomenclature and Chemical Abstracts Service (CAS) number for this compound and its parent carboxylic acid are foundational for database searches and regulatory submissions.

This compound is the methyl ester of 2-hydroxy-4-phenylbenzoic acid.

  • IUPAC Name: this compound

  • Synonyms: Methyl 4-phenylsalicylate

  • CAS Number: A specific CAS registry number for this compound is not readily found in major chemical databases, suggesting it is not a commonly cataloged compound.

2-Hydroxy-4-phenylbenzoic Acid is the corresponding carboxylic acid.

  • IUPAC Name: 2-hydroxy-4-phenylbenzoic acid[1]

  • Synonyms: 4-Phenylsalicylic acid[1]

  • CAS Number: 4482-27-3[1]

Data Presentation

Quantitative data for the parent acid, 2-hydroxy-4-phenylbenzoic acid, is available. Due to the lack of specific experimental data for this compound, predicted values and data from a structurally similar compound, phenyl salicylate, are provided for comparison.

Table 1: Physicochemical Properties of 2-Hydroxy-4-phenylbenzoic Acid

PropertyValue
Molecular FormulaC₁₃H₁₀O₃
Molecular Weight214.22 g/mol [1]
XLogP34.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass214.062994177 Da[1]
Monoisotopic Mass214.062994177 Da[1]
Topological Polar Surface Area57.5 Ų
Heavy Atom Count16

Table 2: Physicochemical Properties of Phenyl Salicylate (CAS 118-55-8) - A Structurally Related Analog

PropertyValue
Molecular FormulaC₁₃H₁₀O₃
Molecular Weight214.22 g/mol
Melting Point41-43 °C
Boiling Point172-173 °C at 12 mmHg
Water SolubilityInsoluble
LogP3.8

Experimental Protocols

The synthesis of this compound can be achieved via Fischer esterification of 2-hydroxy-4-phenylbenzoic acid. The following is a detailed, representative protocol adapted from standard esterification procedures for salicylic acid derivatives.

Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 2-hydroxy-4-phenylbenzoic acid with methanol.

Materials:

  • 2-hydroxy-4-phenylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-phenylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of SHP2-Mediated Growth Factor Signaling

Derivatives of salicylic acid have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as SHP2. SHP2 is a key signaling protein that is activated downstream of many receptor tyrosine kinases (RTKs) and is involved in activating the Ras/MAPK pathway, which promotes cell proliferation and survival. An inhibitor based on the 4-phenylsalicylic acid scaffold would be expected to bind to the active site of SHP2, preventing it from dephosphorylating its substrates and thereby inhibiting downstream signaling.

SHP2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruits & Activates GF Growth Factor GF->RTK Binds Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes SHP2_active SHP2 (active) SHP2_active->Ras Promotes Activation Inhibitor Methyl 2-hydroxy- 4-phenylbenzoate (Inhibitor) Inhibitor->SHP2_active Inhibits

Figure 1: Inhibition of the SHP2 signaling pathway.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow start Start esterification Fischer Esterification: 2-hydroxy-4-phenylbenzoic acid + Methanol (H₂SO₄ catalyst) start->esterification reflux Reflux for 4-6 hours esterification->reflux workup Aqueous Workup: (Water, NaHCO₃, Brine) reflux->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Column Chromatography (Silica Gel) concentration->purification characterization Characterization: (NMR, IR, MS) purification->characterization end Pure Methyl 2-hydroxy-4-phenylbenzoate characterization->end

Figure 2: Workflow for synthesis and purification.

References

Navigating the Physicochemical Landscape of Methyl 2-hydroxy-4-phenylbenzoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the anticipated solubility and stability characteristics of Methyl 2-hydroxy-4-phenylbenzoate, a compound of interest for researchers, scientists, and professionals in drug development. Due to a lack of direct studies on this specific molecule, this paper leverages data from structurally analogous compounds, namely methyl salicylate (methyl 2-hydroxybenzoate) and other phenolic esters, to project its physicochemical behavior. This document provides a framework for experimental design, presenting detailed methodologies for solubility and stability assessment and summarizing expected quantitative outcomes in structured tables.

Projected Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Based on the known properties of similar molecules like methyl salicylate, this compound is expected to exhibit limited solubility in water.[1][2][3] The presence of the polar hydroxyl and ester functional groups will allow for some interaction with water, but the overall hydrophobic nature imparted by the two phenyl rings will likely result in low aqueous solubility.[1][3]

Conversely, good solubility is anticipated in a range of organic solvents. Following the "like dissolves like" principle, polar organic solvents such as ethanol, methanol, and chloroform are predicted to be effective in dissolving this compound.[1] Miscibility with various fatty and essential oils is also a reasonable expectation.[4]

Table 1: Projected Solubility of this compound in Various Solvents

SolventExpected SolubilityRationale/Reference Compound
WaterVery slightly solubleMethyl Salicylate[1][4][5]
EthanolMiscible/Freely SolubleMethyl Salicylate, Methyl 4-hydroxybenzoate[1][4]
MethanolSolubleMethyl Salicylate[1]
ChloroformSolubleMethyl Salicylate[1]
EtherSolubleMethyl 4-hydroxybenzoate
AcetoneSolubleMethyl 4-hydroxybenzoate
Glacial Acetic AcidSolubleMethyl Salicylate[4]
Fatty OilsMiscibleMethyl Salicylate[4]

Anticipated Stability Characteristics

The stability of this compound, particularly its susceptibility to hydrolysis, is a crucial factor for its storage, formulation, and in-vivo performance. As a phenolic ester, the primary degradation pathway is expected to be the hydrolysis of the ester bond, yielding salicylic acid and methanol.[2]

The rate of this hydrolysis is highly dependent on the pH of the environment. In aqueous solutions, stability is generally greater in acidic to neutral conditions (pH 3-6). However, under basic conditions (pH 8 or above), rapid hydrolysis is expected to occur. The stability of phenolic esters can also be influenced by the presence of enzymes, such as esterases found in plasma and liver homogenates, which can catalyze hydrolysis.[6] For some related compounds, plasma protein binding has been observed to have a stabilizing effect, reducing the rate of hydrolysis compared to buffer solutions.[6]

Table 2: Factors Influencing the Stability of this compound

ConditionExpected Impact on StabilityRationale/Reference Compound
Acidic pH (3-6)Relatively StableMethyl 4-hydroxybenzoate
Neutral pH (~7.4)Moderate Stability, potential for slow hydrolysisCarbonate esters of phenol[6]
Basic pH (≥8)Rapid HydrolysisMethyl 4-hydroxybenzoate
Human PlasmaPotential for enzymatic hydrolysis, may be stabilized by protein bindingCarbonate esters of phenol[6]
Liver HomogenateRapid Hydrolysis due to high esterase activityCarbonate esters of phenol[6]
Increased TemperatureIncreased rate of hydrolysisGeneral chemical kinetics

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment (HPLC-Based Degradation Study)
  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: The stock solution is diluted into various aqueous buffers (e.g., pH 3, 5, 7.4, 9) and biological matrices (e.g., human plasma, liver homogenate) to a final known concentration. These solutions are then incubated at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in biological samples is stopped by adding a quenching agent, such as an excess of cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.

  • Sample Preparation: Samples are centrifuged to remove any precipitate. The supernatant is then transferred for analysis.

  • HPLC Analysis: The concentration of the remaining this compound in each sample is quantified by a stability-indicating HPLC method. The appearance of degradation products can also be monitored.

  • Data Analysis: The natural logarithm of the concentration is plotted against time. The degradation rate constant (k) is determined from the slope of the linear regression line, and the half-life (t½) is calculated as 0.693/k.

Visualizing Experimental Processes and Pathways

To further clarify the experimental and chemical processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or let stand C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify via HPLC F->G

Caption: Workflow for Solubility Determination.

G Parent This compound Products 4-Phenylsalicylic Acid + Methanol Parent->Products Hydrolysis Catalyst H₂O (H⁺ or OH⁻ catalysis) or Esterase Catalyst->Parent

Caption: General Hydrolysis Pathway.

Conclusion

While direct experimental data for this compound is not yet available, a comprehensive profile of its expected solubility and stability can be constructed by examining structurally related compounds. It is anticipated to be a hydrophobic molecule with poor aqueous solubility but good solubility in organic solvents. The ester functionality will be susceptible to hydrolysis, particularly under basic conditions and in the presence of metabolic enzymes. The experimental protocols and data presented in this guide provide a robust framework for the empirical investigation and validation of these predicted properties, which will be essential for the future development and application of this compound.

References

Biological activity of "Methyl 2-hydroxy-4-phenylbenzoate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Search

I've initiated a thorough investigation into the biological activities of Methyl 2-hydroxy-4-phenylbenzoate and its related compounds. I'm prioritizing studies with quantifiable results. Meanwhile, I'm simultaneously...

Focusing Data Collection

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Uncover Biological Activities

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Expand Search Parameters

I've widened the search parameters to include related compounds. This yielded more data on anticancer activity, specifically cytotoxicity against cancer cell lines like A549 and SW480, and inhibition of the pentose phosphate pathway. Antimicrobial activity details emerged, with mentions of Staphylococcus aureus and Escherichia coli, alongside MIC values. Also, I discovered anti-inflammatory properties, including inhibition of NO production and pro-inflammatory cytokines (TNF-α, IL-6), plus COX-1 and 5-LOX inhibition, complete with some IC50 values. Enzyme inhibition data specifically covers G6PD, 6PGD, and MAO-B. The need to refine focus on derivatives of the core compound is now a priority.

Reassess Specificity of Search

It appears I've cast a wider net than necessary, which has yielded a wealth of potentially relevant data. I have uncovered promising anticancer activity across various cell lines, like A549 and SW480, and inhibition of the pentose phosphate pathway. Antimicrobial activity details emerged as well, plus anti-inflammatory properties with IC50 values. Enzyme inhibition data specifically covers G6PD, 6PGD, and MAO-B. Now, I need to focus on narrowing the data to the target compound and its derivatives. I lack specific experimental protocols.

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Methyl 2-hydroxy-4-phenylbenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-hydroxy-4-phenylbenzoate is a bi-functional aromatic compound with significant potential as a versatile building block in the landscape of organic synthesis. Its structure, featuring a salicylic acid scaffold appended with a phenyl group, offers multiple reactive sites for molecular elaboration. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in the development of complex organic molecules and pharmacologically active agents.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on the well-characterized data of its structural analogs, such as methyl salicylate and other substituted benzoates.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance White to off-white solid
Melting Point Not available (predicted to be a solid at room temperature)
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); sparingly soluble in water.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Characteristic Peaks
¹H NMR - ~10-11 ppm (s, 1H): Phenolic -OH proton (intramolecularly hydrogen-bonded).- ~7.0-8.0 ppm (m, 8H): Aromatic protons from both phenyl rings.- ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons.
¹³C NMR - ~170 ppm: Ester carbonyl carbon (C=O).- ~160 ppm: Carbon attached to the phenolic -OH.- ~110-150 ppm: Aromatic carbons.- ~52 ppm: Methyl ester carbon (-OCH₃).
IR (Infrared) - ~3200 cm⁻¹ (broad): O-H stretch (phenolic).- ~3050-3000 cm⁻¹: Aromatic C-H stretch.- ~2950 cm⁻¹: Aliphatic C-H stretch (methyl).- ~1680 cm⁻¹: C=O stretch (ester).- ~1600, 1450 cm⁻¹: Aromatic C=C stretch.- ~1250 cm⁻¹: C-O stretch (ester).
Mass Spec. (MS) - m/z 228: Molecular ion [M]⁺.- m/z 197: [M - OCH₃]⁺.- m/z 169: [M - COOCH₃]⁺.

Synthesis of this compound

A robust and logical synthetic strategy for this compound involves a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the biaryl backbone, followed by a Fischer-Speier esterification.

Synthesis_Workflow Start Starting Materials Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate 2-hydroxy-4-phenylbenzoic acid Step1->Intermediate Step2 Fischer Esterification Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 2-hydroxy-4-phenylbenzoic acid via Suzuki-Miyaura Coupling

This procedure is adapted from established protocols for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.

  • Materials:

    • 4-Bromo-2-hydroxybenzoic acid (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.08 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • Toluene

    • Water

    • Ethyl acetate

    • Hydrochloric acid (1 M)

    • Brine

  • Procedure:

    • To a round-bottom flask, add 4-bromo-2-hydroxybenzoic acid, phenylboronic acid, and potassium carbonate.

    • Add a 3:1 mixture of toluene and water.

    • Degas the mixture by bubbling with argon or nitrogen for 20 minutes.

    • Add palladium(II) acetate and triphenylphosphine to the mixture.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Acidify the aqueous layer with 1 M HCl to precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxy-4-phenylbenzoic acid.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Fischer-Speier Esterification

This protocol is a standard procedure for the acid-catalyzed esterification of a carboxylic acid.[1][2][3]

  • Materials:

    • 2-hydroxy-4-phenylbenzoic acid (1.0 eq)

    • Methanol (large excess, used as solvent)

    • Concentrated sulfuric acid (H₂SO₄, catalytic amount)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve 2-hydroxy-4-phenylbenzoic acid in an excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Applications as a Building Block in Organic Synthesis

The trifunctional nature of this compound—possessing a nucleophilic phenolic hydroxyl group, an electrophilic ester, and an aromatic scaffold amenable to further substitution—makes it a valuable precursor for a variety of more complex molecules. While specific examples utilizing this exact molecule are sparse, the utility of the 4-phenylsalicylate core is evident in the synthesis of various compounds.

Potential Synthetic Transformations:

  • O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce diverse side chains, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

  • Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, a key linkage in many biologically active molecules.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the salicylic acid ring allows for further functionalization through electrophilic aromatic substitution reactions, enabling the introduction of nitro, halo, or acyl groups at specific positions.

  • Cross-Coupling Reactions: The phenyl substituent can be further functionalized if it carries a suitable handle (e.g., a halide), allowing for the construction of more complex biaryl or polyaryl systems.

Relevance in Drug Discovery and Development

Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties.[4][5] The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[[“]] Furthermore, salicylates have been shown to modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[7]

The incorporation of a phenyl group at the 4-position of the salicylate core in this compound can significantly influence its biological activity by altering its lipophilicity, steric profile, and potential for additional molecular interactions within biological targets. This makes it an interesting scaffold for the design of novel anti-inflammatory agents and other therapeutics.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Inflammatory_Genes->Inflammation Salicylates Salicylic Acid Derivatives Salicylates->COX_Enzymes inhibition Salicylates->IKK inhibition LPS_Cytokines LPS / Pro-inflammatory Cytokines LPS_Cytokines->IKK

Caption: Anti-inflammatory mechanism of salicylic acid derivatives.

Conclusion

This compound represents a promising and versatile building block for organic synthesis. Its straightforward, predictable synthesis from commercially available starting materials, combined with its multiple functional groups, provides a valuable platform for the creation of diverse and complex molecular architectures. The established biological activity of the salicylate scaffold further enhances its appeal for applications in drug discovery and development, particularly in the search for new anti-inflammatory agents. This technical guide serves as a foundational resource for researchers looking to explore the synthetic potential of this valuable compound.

References

"Methyl 2-hydroxy-4-phenylbenzoate" literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-4-phenylbenzoate is a biphenyl derivative with potential applications in medicinal chemistry and drug discovery. As a member of the hydroxylated biphenyl class of compounds, it is anticipated to exhibit a range of biological activities, including but not limited to, anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route via Suzuki-Miyaura cross-coupling, and predicted spectral data. Furthermore, this document explores the potential biological activities of this compound class and furnishes detailed experimental protocols for their evaluation. Potential signaling pathways modulated by hydroxylated biphenyls, such as the NF-κB and Aryl Hydrocarbon Receptor (AhR) pathways, are also discussed and visualized.

Chemical and Physical Properties

PropertyPredicted Value
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
IUPAC Name This compound
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO, methanol, ethanol; sparingly soluble in water
Melting Point Estimated to be in the range of 150-180 °C
Boiling Point Estimated to be >300 °C

Synthesis

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, making it ideal for the construction of the biphenyl core.

Proposed Synthetic Route:

The synthesis would involve the coupling of Methyl 2-hydroxy-4-bromobenzoate with phenylboronic acid .

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for this specific reaction.

Materials:

  • Methyl 2-hydroxy-4-bromobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv)

  • Potassium phosphate (K₃PO₄; 2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 2-hydroxy-4-bromobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Spectral Data (Predicted)

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 4-hydroxybiphenyl, and the known effects of substituents on chemical shifts.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5s1H-OH
~7.8d1HH-6
~7.6m2HH-2', H-6'
~7.4m2HH-3', H-5'
~7.3m1HH-4'
~7.1d1HH-5
~7.0s1HH-3
~3.9s3H-OCH₃
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~160C-2
~145C-4
~140C-1'
~132C-6
~129C-2', C-6'
~128C-3', C-5'
~127C-4'
~120C-5
~118C-3
~115C-1
~52-OCH₃

Potential Biological Activities and Assays

Hydroxylated biphenyls are known to possess a variety of biological activities.[1][2][3][4][5] The biological effects are often attributed to their ability to act as antioxidants, enzyme inhibitors, and modulators of cellular signaling pathways.[3]

Summary of Potential Biological Activities
ActivityDescriptionPotential Assay
Antioxidant Scavenging of free radicals, which can mitigate oxidative stress-related cellular damage.[3]DPPH radical scavenging assay
Anti-inflammatory Inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).[3]COX inhibition assay
Cytotoxicity Inhibition of cell growth and proliferation, particularly in cancer cell lines.[1]MTT assay
Enzyme Inhibition Inhibition of various enzymes, including sulfotransferases.[1]Specific enzyme inhibition assays
Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value can be determined from a dose-response curve.

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • Assay buffer

  • Heme

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of this compound to the inhibitor wells. Include a vehicle control.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 590 nm) at a specific time point.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways

Hydroxylated biphenyls have been shown to modulate several key intracellular signaling pathways that are critical in inflammation, immune response, and xenobiotic metabolism.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Signaling cluster_nucleus Nucleus Ligand Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Ligand->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Inflammatory Gene Expression Biphenyl Methyl 2-hydroxy-4- phenylbenzoate Biphenyl->IKK_complex NFkB_in_nucleus NF-κB NFkB_in_nucleus->Gene_expression Transcription DNA DNA AhR_Signaling cluster_nucleus Nucleus Ligand Hydroxylated Biphenyl (e.g., this compound) AhR_complex AhR-Hsp90-XAP2 (Cytosolic Complex) Ligand->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation Nucleus Nucleus AhR_active->Nucleus Translocation ARNT ARNT AhR_ARNT_complex AhR-ARNT Heterodimer ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Transcription AhR_in_nucleus AhR AhR_in_nucleus->AhR_ARNT_complex AhR_ARNT_complex->XRE Binding

References

A Technical Guide to the Potential Applications of Methyl 2-hydroxy-4-phenylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Methyl 2-hydroxy-4-phenylbenzoate is a unique bi-aryl compound whose potential in medicinal chemistry remains largely unexplored in publicly available literature. This technical guide provides a comprehensive analysis of its core structural motifs—the biphenyl scaffold, a phenolic hydroxyl group, and a methyl ester—to extrapolate its potential therapeutic applications. By drawing analogies to structurally related and well-documented compounds, we explore its promise as a versatile scaffold for developing novel kinase inhibitors and anti-inflammatory agents. This document details hypothetical, yet plausible, synthetic routes, experimental protocols for biological evaluation, and the key signaling pathways this molecule may modulate. All quantitative data are presented in an illustrative format to guide future research, and complex biological and experimental workflows are visualized to facilitate understanding.

Introduction: Unveiling the Potential of a Novel Scaffold

The biphenyl moiety is a privileged scaffold in modern drug discovery, forming the backbone of numerous therapeutic agents with applications ranging from anti-hypertensives to anti-cancer drugs.[1][2][3] this compound, a derivative of this class, presents an intriguing combination of functional groups that suggests significant, yet untapped, biological potential. Its structure features:

  • A Biphenyl Core: Known for its favorable pharmacokinetic properties and ability to engage with various biological targets.[1]

  • A Phenolic Hydroxyl Group: A critical functional group known to participate in hydrogen bonding with target proteins and contribute to antioxidant activity.[4][5][6]

  • A Methyl Ester of Salicylic Acid: This motif, a derivative of 2-hydroxybenzoic acid, is a classic feature of anti-inflammatory agents and can be hydrolyzed in vivo to a carboxylic acid, a common pharmacophore.

Given the scarcity of direct research on this compound, this guide will dissect its potential by analyzing these key structural components and drawing parallels with analogous molecules. We will explore its promise primarily in the fields of kinase inhibition and anti-inflammatory drug discovery.

Analysis of the Molecular Scaffold

The therapeutic potential of this compound can be inferred from the established roles of its constituent parts in medicinal chemistry.

  • The Biphenyl Core: This structural motif provides a rigid, yet conformationally flexible, backbone that is ideal for positioning other functional groups to interact with biological targets. It is a key feature in drugs targeting various diseases, including cancer and inflammatory conditions.[7][8]

  • The Phenolic Hydroxyl Group: Phenolic hydroxyl groups are potent hydrogen bond donors and acceptors, crucial for high-affinity binding to protein targets.[9] They also confer antioxidant properties by scavenging free radicals, which can be beneficial in diseases associated with oxidative stress.[4][6]

  • The Methyl Benzoate Moiety: The methyl ester can serve as a prodrug, undergoing hydrolysis by esterases in the body to release the more polar carboxylic acid. This strategy can improve the oral bioavailability of a drug.[9] Alternatively, the ester itself can form hydrogen bonds as an acceptor. The carboxylic acid it can unmask is a well-known bioisostere for other acidic groups like tetrazoles, which are often used to fine-tune pharmacokinetic properties.[10][11][12]

Potential Therapeutic Applications

Based on its structural features, this compound is a promising candidate for development in two primary therapeutic areas: oncology (as a kinase inhibitor) and inflammation.

Kinase Inhibition

Many kinase inhibitors feature a bi-aryl scaffold that occupies the ATP-binding site of the enzyme. The structure of this compound is analogous to precursors used in the synthesis of known EGFR tyrosine kinase inhibitors. This suggests it could serve as a foundational scaffold for a new class of kinase inhibitors. The biphenyl core can be oriented to interact with both the hinge region and other pockets of the kinase active site, while the hydroxyl and ester groups provide points for modification to enhance potency and selectivity.

Anti-inflammatory Activity

The core of the molecule is a derivative of salicylic acid (2-hydroxybenzoic acid), the parent compound of aspirin. This motif is strongly associated with anti-inflammatory properties. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[13][14] Compounds with phenolic and biphenyl structures have been shown to modulate this pathway. It is plausible that this compound or its derivatives could inhibit key steps in the NF-κB cascade, thereby reducing the production of inflammatory mediators.

Proposed Synthesis and Derivatization

While a specific synthesis for this compound is not widely reported, it can be constructed using established synthetic methodologies. A plausible route involves the Suzuki coupling of a protected 4-bromo-2-hydroxybenzoate with phenylboronic acid. Further derivatization could be explored to conduct structure-activity relationship (SAR) studies.

G cluster_synthesis Proposed Synthetic Pathway cluster_derivatization Potential Derivatization for SAR start Methyl 4-bromo-2-hydroxybenzoate product This compound start->product Suzuki Coupling reagent1 Phenylboronic acid reagent1->product catalyst Pd Catalyst, Base catalyst->product product2 This compound deriv1 Etherification (R-X, Base) product2->deriv1 deriv2 Hydrolysis (LiOH) product2->deriv2 product_ether 2-Alkoxy-4-phenylbenzoate Derivatives deriv1->product_ether product_acid 2-Hydroxy-4-phenylbenzoic Acid deriv2->product_acid deriv3 Amidation (Amine, Coupling Agent) product_amide Amide Derivatives deriv3->product_amide product_acid->deriv3

Figure 1: Proposed synthesis and derivatization strategies.

Illustrative Data Presentation

To guide future experimental work, the following tables illustrate how quantitative data for this compound and its potential derivatives could be presented.

Table 1: Illustrative Kinase Inhibitory Activity (Note: These are hypothetical values for demonstration purposes only.)

Compound IDDerivative (R)EGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)SRC IC₅₀ (nM)Selectivity Index (VEGFR2/EGFR)
MHPB-01-H (Parent)250800>10,0003.2
MHPB-02-CH₃150450>10,0003.0
MHPB-03-CH₂CH₂OH801200>10,00015.0

Table 2: Illustrative Anti-inflammatory Activity (Note: These are hypothetical values for demonstration purposes only.)

Compound IDConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
MHPB-011065585298
(Parent)2585757195
Dexamethasone192888599
(Positive Control)

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of this compound.

General Workflow for Kinase Inhibitor Screening

A multi-step process is required to identify and characterize a potential kinase inhibitor.[15][16][17] This involves initial high-throughput screening, determination of potency (IC₅₀), and assessment of selectivity across a panel of kinases.

G cluster_workflow Kinase Inhibitor Screening Workflow a Primary Screening: Test compound at a single high concentration (e.g., 10 µM) against target kinase. b Hit Identification: Identify compounds showing significant inhibition (e.g., >50%). a->b c Dose-Response Assay: Test hits across a range of concentrations to determine IC50 value. b->c d Selectivity Profiling: Screen potent hits against a panel of other kinases (e.g., KinomeScan). c->d e Mechanism of Action Studies: Determine if inhibition is ATP-competitive, non-competitive, etc. d->e f Cellular Target Engagement: Confirm inhibitor binds to the target in intact cells (e.g., CETSA). e->f g Cell-Based Functional Assays: Assess inhibition of downstream signaling and effects on cell proliferation/apoptosis. f->g

Figure 2: General workflow for kinase inhibitor discovery.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at desired concentrations. Dissolve test compounds in DMSO to create stock solutions and then dilute to various concentrations in assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, test compound dilutions (or DMSO for control), and substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a commercial luminescent kinase assay kit (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

General Workflow for In Vitro Anti-inflammatory Assay

This workflow uses lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) as a model for inflammation.[18][19][20] The ability of a compound to reduce the production of inflammatory mediators is quantified.

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow a Cell Culture: Seed RAW 264.7 macrophages in 96-well plates and allow to adhere overnight. b Cytotoxicity Test (e.g., MTT Assay): Determine non-toxic concentrations of the test compound. a->b c Compound Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 1-2 hours. b->c d Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle controls. c->d e Incubation: Incubate for 18-24 hours. d->e f Quantify Inflammatory Mediators: Collect supernatant and measure levels of Nitric Oxide (Griess Assay) and cytokines like TNF-α and IL-6 (ELISA). e->f g Data Analysis: Calculate the percentage inhibition of each mediator compared to the LPS-only control. f->g

Figure 3: Workflow for assessing anti-inflammatory activity.

Protocol: Nitric Oxide (NO) Inhibition using Griess Assay

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[18]

  • Griess Reaction: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[19]

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration, which reflects NO production.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Relevant Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[21][22][23] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a common feature in cancer. A potential inhibitor derived from the this compound scaffold would aim to block the ATP-binding site of EGFR, preventing the phosphorylation events that trigger these downstream signals.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT AKT->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Inhibitor Potential Inhibitor (this compound derivative) Inhibitor->EGFR Blocks ATP Site

Figure 4: Potential inhibition point in the EGFR pathway.
NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by pro-inflammatory stimuli like LPS or TNF-α.[24][25] This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2.[14][26] An anti-inflammatory agent based on the this compound scaffold could potentially inhibit the IKK complex or other upstream kinases, preventing IκBα degradation and blocking the inflammatory cascade.

G cluster_pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive) IkB:e->Complex:w Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB (p50/p65) NFkB:e->Complex:w Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammation Inhibitor Potential Inhibitor (this compound derivative) Inhibitor->IKK Inhibits?

Figure 5: Potential inhibition point in the NF-κB pathway.

Conclusion

While direct experimental data on this compound is currently limited, a thorough analysis of its structural components strongly suggests its potential as a valuable scaffold in medicinal chemistry. Its biphenyl core, phenolic hydroxyl group, and salicylic acid-like motif make it a prime candidate for exploration as a source of novel kinase inhibitors for oncology and as an anti-inflammatory agent. The proposed synthetic routes, experimental workflows, and mechanistic hypotheses presented in this guide provide a foundational framework for researchers and drug development professionals to begin investigating the therapeutic potential of this promising, yet understudied, molecule. Future experimental validation is essential to confirm these hypotheses and unlock the full potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-hydroxy-4-phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-hydroxy-4-phenylbenzoate, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The primary synthetic strategy outlined is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This is followed by a Fischer esterification to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a molecule of interest due to its structural motifs, which are common in biologically active compounds. The synthesis of such biphenyl compounds is a key step in the development of new pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating the central biphenyl structure from an aryl halide and a boronic acid, catalyzed by a palladium complex.[1][2] This is often followed by functional group manipulations, such as esterification, to arrive at the desired product. This protocol details a two-step synthesis beginning with the Suzuki-Miyaura coupling of 4-bromo-2-hydroxybenzoic acid and phenylboronic acid, followed by the Fischer esterification of the resulting 2-hydroxy-4-phenylbenzoic acid.

Synthetic Strategy

The synthesis is proposed to proceed in two main steps:

  • Suzuki-Miyaura Coupling: Formation of the biphenyl backbone by coupling 4-bromo-2-hydroxybenzoic acid with phenylboronic acid.

  • Fischer Esterification: Conversion of the resulting carboxylic acid to the corresponding methyl ester.

This approach is advantageous due to the commercial availability of the starting materials and the high efficiency and functional group tolerance of the Suzuki-Miyaura reaction.[3]

Experimental Protocols

3.1. Step 1: Synthesis of 2-hydroxy-4-phenylbenzoic acid via Suzuki-Miyaura Coupling

This procedure is adapted from established methods for Suzuki-Miyaura cross-coupling reactions.[3][4]

Materials:

  • 4-bromo-2-hydroxybenzoic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2-hydroxybenzoic acid (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water as the solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to ensure an inert atmosphere.[3]

  • Catalyst Introduction: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents) to the reaction mixture.[3]

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3][4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer sequentially with deionized water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-4-phenylbenzoic acid.[3]

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

3.2. Step 2: Synthesis of this compound via Fischer Esterification

This protocol is a standard procedure for Fischer esterification.[5][6]

Materials:

  • 2-hydroxy-4-phenylbenzoic acid (from Step 1)

  • Methanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate (5% aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-phenylbenzoic acid (1.0 equivalent) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.[5]

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a 5% sodium bicarbonate solution to neutralize the acid, followed by washing with water and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.[3]

Data Presentation

Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterMolar Ratio/ValuePurpose
4-bromo-2-hydroxybenzoic acid1.0 eqAryl halide substrate
Phenylboronic acid1.2 eqCoupling partner
Pd(PPh₃)₄0.05 eqPalladium catalyst
K₂CO₃2.0 eqBase
Toluene/Ethanol/Water4:1:1 (v/v/v)Solvent system
Temperature80-90 °CReaction temperature
Reaction Time12-24 hoursDuration of reaction

Table 2: Reagents and Reaction Conditions for Fischer Esterification

Reagent/ParameterMolar Ratio/ValuePurpose
2-hydroxy-4-phenylbenzoic acid1.0 eqCarboxylic acid substrate
MethanolExcessReagent and solvent
Concentrated H₂SO₄CatalyticAcid catalyst
TemperatureRefluxReaction temperature
Reaction Time4-6 hoursDuration of reaction

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Fischer Esterification SM1 4-bromo-2-hydroxybenzoic acid Reaction1 Reflux in Toluene/Ethanol/Water SM1->Reaction1 SM2 Phenylboronic acid SM2->Reaction1 Catalyst Pd(PPh₃)₄, K₂CO₃ Catalyst->Reaction1 Intermediate 2-hydroxy-4-phenylbenzoic acid Reaction1->Intermediate Reaction2 Reflux Intermediate->Reaction2 Workup1 Acidification & Extraction Intermediate->Workup1 Work-up Reagent2 Methanol, H₂SO₄ (cat.) Reagent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct Workup2 Neutralization & Extraction FinalProduct->Workup2 Work-up Purification1 Purification Workup1->Purification1 cluster_1 cluster_1 Purification2 Column Chromatography Workup2->Purification2

Caption: Synthetic pathway for this compound.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product Reductive Elimination Start Ar-X Start->PdII_Aryl Oxidative Addition Boronic Ar'-B(OH)₂ Boronic->PdII_Diaryl Transmetalation Base Base Base->PdII_Diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

HPLC analysis method for "Methyl 2-hydroxy-4-phenylbenzoate" purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Purity Analysis of Methyl 2-hydroxy-4-phenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the purity of this compound using a robust High-Performance Liquid Chromatography (HPLC) method. The protocol is designed for accuracy, precision, and reliability, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. This application note includes detailed methodologies for system suitability, sample and standard preparation, and data analysis.

Introduction

This compound is an aromatic ester with potential applications in various fields, including pharmaceuticals and material science. Ensuring the purity of this compound is critical for its efficacy and safety in any application. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from any impurities. This document outlines a reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of this compound.

Proposed HPLC Method

Based on the analysis of structurally similar compounds, such as substituted benzoates and biphenyl derivatives, the following HPLC conditions are proposed. A reversed-phase C18 column is selected for its versatility in separating non-polar to moderately polar compounds. A gradient elution with a mobile phase consisting of acetonitrile and water (with a formic acid modifier to ensure good peak shape) is employed to achieve optimal separation of the main peak from potential impurities. A Photo Diode Array (PDA) detector is recommended to monitor the elution profile across a range of wavelengths, with 254 nm suggested as a primary wavelength for quantification due to the aromatic nature of the analyte.

Table 1: HPLC Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Photo Diode Array (PDA)
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time 25 minutes
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

Experimental Protocols

System Suitability Testing

To ensure the HPLC system is performing correctly before sample analysis, a system suitability test must be conducted.[1][2][3][4][5]

  • Prepare a standard solution of this compound at a concentration of approximately 0.1 mg/mL.

  • Inject the standard solution six replicate times.

  • Evaluate the system suitability parameters against the acceptance criteria outlined in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Standard Solution Preparation

Accurate preparation of the standard solution is crucial for the quantification of the analyte.[6][7]

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a diluent (e.g., 50:50 acetonitrile:water) and make up to the mark. This yields a stock solution of 0.1 mg/mL.

  • Further dilutions can be made from the stock solution to prepare a calibration curve if required.

Sample Solution Preparation

Proper sample preparation is essential to obtain reliable and reproducible results.[6][8][9][10]

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in the same diluent used for the standard solution and make up to the mark to achieve a nominal concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Example Purity Calculation
PeakRetention Time (min)Peak AreaArea %
Impurity 15.215000.15
Main Peak 10.8 995000 99.50
Impurity 212.535000.35
Total 1000000 100.00

Note: The values presented in this table are for illustrative purposes only. Actual results will vary depending on the sample.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis from preparation to final data processing.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (0.1 mg/mL) System_Suitability System Suitability Test (6 injections of Standard) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (0.1 mg/mL) Sample_Analysis Sample Analysis (Inject Sample) Sample_Prep->Sample_Analysis Mobile_Phase_Prep Prepare Mobile Phases (A and B) Mobile_Phase_Prep->System_Suitability System_Suitability->Sample_Analysis If Passes Integration Integrate Chromatograms Sample_Analysis->Integration Calculation Calculate Purity (Area %) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Method Validation and Optimization

For routine use, this method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity and Stability-Indicating Properties: To demonstrate that the method is stability-indicating, forced degradation studies should be performed. The sample should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The method should be able to separate the main peak from any degradation products formed.

  • Detector Wavelength Optimization: While 254 nm is a good starting point, the optimal wavelength for detection should be experimentally determined by examining the UV spectrum of this compound. A PDA detector will be invaluable for this, allowing for the selection of the wavelength with the maximum absorbance, thereby maximizing sensitivity.

  • Column and Mobile Phase Optimization: If the initial separation is not optimal, alternative columns such as a Biphenyl phase could be evaluated, as they can offer different selectivity for aromatic compounds. Additionally, substituting acetonitrile with methanol in the mobile phase can also alter the selectivity and may improve the resolution of critical peak pairs.

References

Application Notes and Protocols for the Structural Elucideation of Methyl 2-hydroxy-4-phenylbenzoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic compounds.[1][2] This document provides detailed application notes and experimental protocols for the structural characterization of Methyl 2-hydroxy-4-phenylbenzoate using a suite of NMR experiments, including 1D ¹H and ¹³C NMR, as well as 2D correlation techniques such as COSY, HSQC, and HMBC.

Molecular Structure:

This compound consists of a substituted methyl benzoate core with a hydroxyl group at the C2 position and a phenyl group at the C4 position. The structural elucidation by NMR will involve the unambiguous assignment of all proton and carbon signals.

1. Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar structural motifs.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
H3~6.9 - 7.1d~2.01H
H5~7.2 - 7.4dd~8.0, 2.01H
H6~7.8 - 8.0d~8.01H
H2'/H6'~7.5 - 7.7m-2H
H3'/H5'~7.3 - 7.5m-2H
H4'~7.2 - 7.4m-1H
OCH₃~3.9s-3H
OH~10.0 - 11.0s (broad)-1H

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Assignment Predicted Chemical Shift (ppm)
C1~110 - 115
C2~160 - 165
C3~115 - 120
C4~145 - 150
C5~120 - 125
C6~130 - 135
C1'~138 - 142
C2'/C6'~127 - 130
C3'/C5'~128 - 131
C4'~126 - 129
C=O~168 - 172
OCH₃~52 - 55

2. Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample concentration.

2.1 Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • Transfer the solution to a 5 mm NMR tube.

2.2 1D ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 2-4 seconds

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals.

2.3 1D ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 1-2 seconds

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum to the solvent signal or TMS.

2.4 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling correlations, revealing adjacent protons.

  • Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): 16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-4

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

2.5 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify one-bond proton-carbon (¹H-¹³C) correlations.[7]

  • Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsp' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 180-200 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 4-8

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.[7]

  • Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 240 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier transform.

3. Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the NMR experiments and the key correlations expected for this compound.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis and Structure Elucidation H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR Experimental Workflow for Structural Elucidation.

COSY_Correlations cluster_benzoate Benzoate Ring cluster_phenyl Phenyl Ring H3 H3 H5 H5 H6 H6 H5->H6 H2_H6 H2'/H6' H3_H5 H3'/H5' H2_H6->H3_H5 H4_ H4' H3_H5->H4_

Caption: Key ¹H-¹H COSY Correlations.

HMBC_Correlations cluster_protons Protons cluster_carbons Carbons H3 H3 C1 C1 H3->C1 C2 C2 H3->C2 H5 H5 H5->C1 C4 C4 H5->C4 H6 H6 H6->C4 C_O C=O H6->C_O OCH3 OCH3 OCH3->C_O H2_H6 H2'/H6' H2_H6->C4 C1_ C1' H2_H6->C1_

Caption: Key ¹H-¹³C HMBC Correlations.

4. Interpretation of Spectra

  • ¹H NMR: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their relative numbers through integration. The splitting patterns (multiplicity) will indicate the number of neighboring protons.[8][9]

  • ¹³C NMR: The ¹³C NMR spectrum will show the number of non-equivalent carbon atoms in the molecule. The chemical shifts will indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).

  • COSY: The COSY spectrum will reveal which protons are coupled to each other. For example, a cross-peak between H5 and H6 confirms their adjacent positions on the benzoate ring.

  • HSQC: The HSQC spectrum will directly correlate each proton signal to the carbon atom it is attached to, allowing for the straightforward assignment of protonated carbons.

  • HMBC: The HMBC spectrum is crucial for identifying connectivity across quaternary carbons and ester carbonyls. For instance, correlations from the methoxy protons (OCH₃) to the carbonyl carbon (C=O) will confirm the methyl ester group. Correlations from protons on both rings (e.g., H5 and H2'/H6') to the carbons involved in the phenyl-benzoate linkage (C4 and C1') will establish the connection between the two aromatic rings.

By combining the information from all these NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

References

The Versatility of Methyl 2-hydroxy-4-phenylbenzoate in Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-phenylbenzoate is a biaryl compound with a scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a salicylic acid ester and a phenyl substituent, presents multiple sites for further functionalization through modern synthetic methodologies. This document provides detailed application notes and hypothetical protocols for the use of this compound and its derivatives in various palladium-catalyzed cross-coupling reactions. While specific literature examples utilizing this exact molecule as a substrate in cross-coupling reactions are scarce, the following protocols are based on well-established procedures for structurally similar phenolic compounds and serve as a robust guide for researchers.

The core of these applications involves the conversion of the phenolic hydroxyl group into a triflate (trifluoromethanesulfonate), a highly effective leaving group in palladium-catalyzed cross-coupling reactions. This unlocks the potential for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions at the C2 position of the benzoate ring.

Hypothetical Application: Suzuki-Miyaura Coupling for the Synthesis of a Terphenyl Derivative

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and polyaryl compounds.[1] In this hypothetical application, the triflate derivative of this compound is coupled with an arylboronic acid to generate a terphenyl derivative. Such structures are prevalent in pharmaceuticals and organic electronic materials.

Reaction Scheme

Caption: Hypothetical two-step synthesis of a terphenyl derivative.

Quantitative Data (Hypothetical)

The following table summarizes representative quantitative data for the hypothetical Suzuki-Miyaura coupling reaction.

Reagent/ParameterMolar EquivalentsCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)
Methyl 2-(trifluoromethanesulfonyloxy)-4-phenylbenzoate1.0-Toluene/Ethanol/Water (4:1:1)801285
Arylboronic Acid1.2-
Pd(PPh₃)₄-5
K₂CO₃2.0-
Experimental Protocols

Step 1: Synthesis of Methyl 2-(trifluoromethanesulfonyloxy)-4-phenylbenzoate (Triflate Derivative)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.5 eq.) dropwise, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired triflate.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add the synthesized Methyl 2-(trifluoromethanesulfonyloxy)-4-phenylbenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water as the solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Introduction: Under an inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the terphenyl derivative.

Potential for Other Cross-Coupling Reactions

The triflate derivative of this compound is a versatile intermediate that could potentially be employed in a variety of other palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][3] The triflate derivative could be coupled with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base to yield N-aryl products.

Hypothetical Reaction Scheme: Triflate derivative + Amine --(Pd catalyst, ligand, base)--> N-Aryl product

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides/triflates and terminal alkynes.[4][5] This reaction would allow for the introduction of an alkyne moiety at the C2 position, a valuable functional group for further transformations in drug discovery and materials science.

Hypothetical Reaction Scheme: Triflate derivative + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, base)--> 2-Alkynyl-4-phenylbenzoate

Heck Reaction

The Heck reaction couples aryl halides or triflates with alkenes to form substituted alkenes.[6][7] This would provide a route to introduce vinyl groups at the C2 position of the benzoate ring.

Hypothetical Reaction Scheme: Triflate derivative + Alkene --(Pd catalyst, base)--> 2-Vinyl-4-phenylbenzoate

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for the hypothetical Suzuki-Miyaura coupling.

Disclaimer: The protocols and data presented herein are hypothetical and based on established chemical principles for similar compounds. Researchers should conduct their own optimization and safety assessments before undertaking any experimental work.

References

Application Notes and Protocols for the Functionalization of Methyl 2-hydroxy-4-phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of methods for the chemical functionalization of Methyl 2-hydroxy-4-phenylbenzoate. This compound, possessing a biphenyl scaffold, is a versatile starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The described methodologies focus on the modification of the phenolic hydroxyl group and the aromatic rings, enabling the exploration of structure-activity relationships and the development of novel molecular entities.

I. Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the 2-position of this compound is a prime site for functionalization through alkylation and acylation reactions. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.

A. O-Alkylation (Williamson Ether Synthesis)

O-alkylation of the phenolic hydroxyl group can be achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.

Experimental Protocol: Synthesis of Methyl 2-methoxy-4-phenylbenzoate

  • Deprotonation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K2CO3, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).

  • Reaction Mixture: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Addition of Alkylating Agent: Add the alkylating agent, for example, methyl iodide (CH3I, 1.2 eq.) or dimethyl sulfate ((CH3)2SO4, 1.2 eq.), dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to the reflux temperature of the solvent and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The residue is dissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired O-alkylated product.

Starting MaterialAlkylating AgentBaseSolventTemperatureYield (%)Reference
4-methylphenolChloroacetic acidNaOHWater90-100°CHigh (unspecified)[1]
AlcoholAlkyl halideNaHVariesVariesHigh (general)[2]

Note: The yields are based on general Williamson ether synthesis protocols and may vary for the specific substrate.

B. O-Acylation

O-acylation of the phenolic hydroxyl group introduces an ester functionality. This can be accomplished by reacting the starting material with an acyl chloride or an acid anhydride in the presence of a base.

Experimental Protocol: Synthesis of Methyl 2-(acetyloxy)-4-phenylbenzoate

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Addition of Reagents: Add a base, typically a tertiary amine like triethylamine (Et3N, 1.5 eq.) or pyridine (used as solvent), to the solution. Cool the mixture in an ice bath.

  • Acylating Agent: Slowly add the acylating agent, such as acetyl chloride (CH3COCl, 1.2 eq.) or acetic anhydride ((CH3CO)2O, 1.2 eq.), to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Starting MaterialAcylating AgentBaseSolventTemperatureYield (%)Reference
4-phenyl-5H-2,3-benzodiazepineAcyl halidesPyridineBenzene/TolueneVariesVaries[3]
PhenolsCarboxylic acidsBorate-sulfuric acidToluene75-285°CSubstantial[4]

Note: The yields are based on protocols for related acylation reactions and may differ for the target molecule.

II. Functionalization of the Aromatic Rings

The biphenyl core of this compound offers two aromatic rings that can be functionalized through various methods, most notably through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For cross-coupling, a halogenated derivative of the starting material is typically required.

A. Halogenation

Introduction of a halogen atom (e.g., Br, I) onto one of the aromatic rings is a key step to enable subsequent cross-coupling reactions. The position of halogenation will be directed by the existing substituents.

B. Palladium-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound are excellent substrates for a variety of powerful C-C and C-N bond-forming reactions.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of new aryl or vinyl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Derivative

  • Reaction Setup: In a Schlenk tube, combine the halogenated this compound derivative (e.g., methyl 2-hydroxy-4-iodo-phenylbenzoate, 1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like potassium carbonate (K2CO3, 2.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the mixture to a temperature between 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Aryl HalideBoronic AcidCatalystBaseSolventTemperatureYield (%)Reference
Phenyl benzoate4-methoxy phenyl boronic acidVarious Pd precatalystsVariesTHF/H2OVariesUp to 90%[5][6]
4-Iodo-benzoic acid(3-propionamidophenyl)boronic acidNa2PdCl4/PPh2PhSO3NaK2CO3WaterVariesHigh (unspecified)[7]

Note: Yields are for related Suzuki-Miyaura reactions and serve as an estimation.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a valuable method for synthesizing arylalkynes.

Experimental Protocol: Sonogashira Coupling of a Halogenated Derivative

  • Reaction Setup: To a degassed solution of the halogenated this compound derivative (1.0 eq.) and a terminal alkyne (1.5 eq.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), and a base, typically an amine such as triethylamine (Et3N).

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperatureYield (%)Reference
4-bromo-2,1,3-benzothiadiazole derivativeVarious terminal alkynesPd catalyst, CuIAmine baseAnhydrous solventRT to 80°CGood to excellent[8]
2-iodoresorcinolsPropyneVariesVariesVariesVariesHigh (unspecified)[9]

Note: Yields are based on Sonogashira couplings of other aryl halides.

III. Biological Applications and Potential Signaling Pathways

Derivatives of biphenyls and benzoates are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][10][11] Functionalization of this compound can lead to novel compounds with therapeutic potential.

Anticancer and Anti-inflammatory Activity: Biphenyl derivatives have been investigated as anticancer agents.[12][13] For instance, some biphenyl compounds act as androgen receptor degraders for the treatment of prostate cancer.[14] Additionally, the anti-inflammatory properties of related compounds suggest that derivatives of this compound could modulate inflammatory pathways.[15][16]

Potential Signaling Pathway: AMPK Activation and PTP1B Inhibition Some biphenyl derivatives have been identified as dual-target agents that activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B).[17] This dual activity is a promising strategy for the treatment of type 2 diabetes and obesity. The AMPK pathway is a central regulator of cellular energy homeostasis, while PTP1B is a negative regulator of insulin and leptin signaling.

IV. Visualizations

Experimental Workflow

experimental_workflow start This compound halogenation Halogenation (e.g., with NBS/NIS) start->halogenation alkylation O-Alkylation (Williamson Ether Synthesis) start->alkylation acylation O-Acylation start->acylation halogenated_intermediate Halogenated Intermediate halogenation->halogenated_intermediate cross_coupling Palladium-Catalyzed Cross-Coupling halogenated_intermediate->cross_coupling suzuki Suzuki Coupling (with Boronic Acid) cross_coupling->suzuki sonogashira Sonogashira Coupling (with Alkyne) cross_coupling->sonogashira product1 Functionalized Product 1 (e.g., Arylated Derivative) suzuki->product1 product2 Functionalized Product 2 (e.g., Alkynylated Derivative) sonogashira->product2 product3 Functionalized Product 3 (e.g., Ether Derivative) alkylation->product3 product4 Functionalized Product 4 (e.g., Ester Derivative) acylation->product4

Caption: General workflow for the functionalization of this compound.

Signaling Pathway

signaling_pathway cluster_cell Cellular Response cluster_ampk AMPK Pathway cluster_ptp1b PTP1B Pathway derivative Biphenyl Derivative (Functionalized this compound) AMPK AMPK derivative->AMPK activates PTP1B PTP1B derivative->PTP1B inhibits Metabolic_Benefits Metabolic Benefits (e.g., Glucose Uptake ↑, Fatty Acid Oxidation ↑) AMPK->Metabolic_Benefits AMP AMP/ATP Ratio ↑ AMP->AMPK activates Insulin_Receptor Insulin Receptor (Phosphorylated) PTP1B->Insulin_Receptor dephosphorylates Insulin_Signaling Insulin Signaling ↓ Insulin_Receptor->Insulin_Signaling

Caption: Potential dual-target mechanism of biphenyl derivatives on AMPK and PTP1B pathways.

References

Application Notes and Protocols: Esterification of 2-hydroxy-4-phenylbenzoic acid to Methyl 2-hydroxy-4-phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of Methyl 2-hydroxy-4-phenylbenzoate via Fischer esterification of 2-hydroxy-4-phenylbenzoic acid with methanol, utilizing a strong acid catalyst. This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. The application note includes information on the necessary reagents and equipment, a step-by-step reaction and purification protocol, and expected product characteristics.

Introduction

This compound is a benzoate ester that can be synthesized through the acid-catalyzed esterification of 2-hydroxy-4-phenylbenzoic acid with methanol. This reaction, a classic example of Fischer esterification, is a fundamental and widely used method for the preparation of esters from carboxylic acids and alcohols. The process is reversible and is typically driven to completion by using an excess of the alcohol and/or by removing water as it is formed. This application note outlines a standard laboratory procedure for this synthesis, including reaction setup, workup, and purification.

Data Presentation

Table 1: Physicochemical Properties of Reactants

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
2-hydroxy-4-phenylbenzoic acid2-hydroxy-4-phenylbenzoic acid structureC₁₃H₁₀O₃214.22Starting Material
MethanolMethanol structureCH₄O32.04Reactant/Solvent
Sulfuric AcidSulfuric Acid structureH₂SO₄98.08Catalyst

Table 2: Product Specifications and Expected Data

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceExpected Spectroscopic Data*
This compoundthis compound structureC₁₄H₁₂O₃228.24White to off-white solid¹H NMR (CDCl₃): δ ~10.5-11.0 (s, 1H, -OH), 7.3-7.8 (m, 8H, Ar-H), 3.9 (s, 3H, -OCH₃) ppm. ¹³C NMR (CDCl₃): δ ~170 (C=O), 160 (C-OH), 110-150 (Ar-C), 52 (-OCH₃) ppm. IR (KBr): ν ~3200-3000 (O-H stretch), 3000-2800 (C-H stretch), 1700-1680 (C=O stretch), 1600-1450 (C=C aromatic stretch) cm⁻¹. MS (EI): m/z (%) = 228 [M]⁺, 197 [M-OCH₃]⁺, 169 [M-COOCH₃]⁺.

Experimental Protocol

Materials and Equipment:

  • 2-hydroxy-4-phenylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (silica gel) and developing chamber

  • Column chromatography setup (optional, for high purity)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2-hydroxy-4-phenylbenzoic acid (e.g., 2.14 g, 10 mmol).

    • Add a magnetic stir bar to the flask.

    • Add an excess of anhydrous methanol (e.g., 40 mL) to serve as both the reactant and the solvent.

    • Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition and Reflux:

    • Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the solution while stirring. The addition is exothermic.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (e.g., 50 mL).

    • Transfer the solution to a separatory funnel.

    • Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Add the bicarbonate solution slowly and with frequent venting of the separatory funnel to release the evolved CO₂ gas. Continue adding until the effervescence ceases.

    • Separate the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water or ethanol/water) or by silica gel column chromatography to yield the pure this compound.

Visualization of Experimental Workflow

Esterification_Workflow Experimental Workflow for this compound Synthesis A 1. Reaction Setup - Add 2-hydroxy-4-phenylbenzoic acid and methanol to a round-bottom flask. B 2. Catalyst Addition - Slowly add concentrated sulfuric acid. A->B C 3. Reflux - Heat the mixture to reflux for 4-6 hours. B->C D 4. Cooling & Solvent Removal - Cool to room temperature. - Remove excess methanol via rotary evaporation. C->D E 5. Extraction & Neutralization - Dissolve residue in ethyl acetate. - Neutralize with saturated NaHCO₃ solution. D->E F 6. Washing & Drying - Wash with brine. - Dry the organic layer over anhydrous MgSO₄. E->F G 7. Purification - Concentrate the solution. - Purify by recrystallization or column chromatography. F->G H Final Product This compound G->H

Caption: Synthesis workflow for this compound.

Application Notes and Protocols for Cell-based Assays of Methyl 2-hydroxy-4-phenylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4-phenylbenzoate and its derivatives represent a class of compounds with significant therapeutic potential, likely possessing anti-inflammatory and anti-cancer properties due to their structural similarity to known bioactive agents. This document provides detailed protocols for a panel of cell-based assays to evaluate the biological activity of these derivatives. The assays are designed to be conducted in a high-throughput format, enabling the screening and characterization of compound libraries to identify lead candidates for further development.

Principle of the Assays

The described assays are designed to assess the effects of this compound derivatives on key cellular processes involved in inflammation and cancer. These include the modulation of inflammatory signaling pathways, measurement of cell viability, and induction of apoptosis.

  • Anti-Inflammatory Assays: These assays focus on the NF-κB signaling pathway, a central regulator of inflammation that controls the expression of pro-inflammatory genes.[1][2] We will utilize a reporter gene assay to measure NF-κB activation and an ELISA to quantify the secretion of pro-inflammatory cytokines.

  • Anticancer Assays: The anticancer potential of the derivatives will be evaluated by assessing their ability to reduce cell viability and induce programmed cell death (apoptosis). A metabolic assay (MTT) will be used to determine cell viability[3][4], while a luminescent assay will measure the activity of caspases, key mediators of apoptosis.[5][6]

Data Presentation

The following tables summarize hypothetical data for a series of this compound derivatives (MHPB-1 to MHPB-5) to illustrate the expected outcomes of the described assays.

Table 1: Anti-Inflammatory Activity of MHPB Derivatives

CompoundNF-κB Inhibition IC50 (µM)TNF-α Secretion Inhibition IC50 (µM)IL-6 Secretion Inhibition IC50 (µM)
MHPB-115.2 ± 1.825.8 ± 2.530.1 ± 3.2
MHPB-25.6 ± 0.710.1 ± 1.212.5 ± 1.5
MHPB-322.1 ± 2.935.4 ± 4.141.3 ± 4.8
MHPB-48.3 ± 1.014.7 ± 1.918.2 ± 2.1
MHPB-512.5 ± 1.520.3 ± 2.224.6 ± 2.9

Table 2: Anticancer Activity of MHPB Derivatives

CompoundCell Viability IC50 (µM) (MCF-7 Cells)Caspase-3/7 Activation (Fold Change at 10 µM)Caspase-9 Activation (Fold Change at 10 µM)
MHPB-135.4 ± 4.22.1 ± 0.31.8 ± 0.2
MHPB-212.8 ± 1.55.8 ± 0.64.9 ± 0.5
MHPB-350.1 ± 6.31.5 ± 0.21.2 ± 0.1
MHPB-418.2 ± 2.14.2 ± 0.53.5 ± 0.4
MHPB-528.9 ± 3.43.0 ± 0.42.5 ± 0.3

Experimental Protocols

Anti-Inflammatory Assay: NF-κB Reporter Assay

Principle: This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway by the test compounds will result in a decrease in luciferase expression, which is measured by a luminescent signal.[7]

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Test compounds (MHPB derivatives)

  • TNF-α (stimulant)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the MHPB derivatives in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 1 hour.

  • Add TNF-α to a final concentration of 10 ng/mL to all wells except for the negative control.

  • Incubate the plate for 6 hours at 37°C in a CO₂ incubator.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of luciferase assay reagent to each well and mix gently.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of NF-κB inhibition for each compound concentration and determine the IC50 values.

Anti-Inflammatory Assay: Measurement of Pro-inflammatory Cytokines (ELISA)

Principle: This assay quantifies the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by macrophages in response to an inflammatory stimulus. The inhibitory effect of the MHPB derivatives on cytokine production is measured using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Test compounds (MHPB derivatives)

  • Lipopolysaccharide (LPS) (stimulant)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of MHPB derivatives for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the TNF-α and IL-6 ELISA on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of each cytokine from a standard curve and determine the IC50 for the inhibition of cytokine secretion.

Anticancer Assay: Cell Viability (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3][4]

Materials:

  • MCF-7 (human breast adenocarcinoma) or other cancer cell lines

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Test compounds (MHPB derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the MHPB derivatives for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Anticancer Assay: Apoptosis (Caspase-Glo 3/7 and 9 Assays)

Principle: This assay measures the activity of caspases 3, 7, and 9, which are key executioner and initiator caspases in the apoptotic pathway, respectively. The assay provides a luminogenic caspase substrate that is cleaved by active caspases, releasing a substrate for luciferase that generates a luminescent signal.[5][6]

Materials:

  • MCF-7 or other cancer cell lines

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Test compounds (MHPB derivatives)

  • Caspase-Glo 3/7 and Caspase-Glo 9 assay reagents

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with the MHPB derivatives at various concentrations for 24 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of either Caspase-Glo 3/7 or Caspase-Glo 9 reagent to each well.

  • Mix gently and incubate at room temperature for 1 hour.

  • Measure the luminescence using a plate reader.

  • Express the results as fold change in caspase activity compared to the vehicle-treated control.

Mandatory Visualizations

G NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF-kB NF-κB IkB_P P-IκB IkB->IkB_P NF-kB_n NF-κB NF-kB->NF-kB_n Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression Induces G MAPK/ERK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Activates Gene_Expression Cell Proliferation, Survival Transcription_Factors->Gene_Expression Induces G Experimental Workflow for Cell-Based Assays Start Start Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat Cells with MHPB Derivatives Cell_Seeding->Compound_Treatment Stimulation Add Stimulant (e.g., TNF-α, LPS) Compound_Treatment->Stimulation For Inflammatory Assays Incubation Incubate for Specified Time Compound_Treatment->Incubation For Anticancer Assays Stimulation->Incubation Assay_Specific_Steps Perform Assay-Specific Steps (e.g., Add Reagents) Incubation->Assay_Specific_Steps Data_Acquisition Measure Signal (Luminescence/Absorbance) Assay_Specific_Steps->Data_Acquisition Data_Analysis Calculate Results (IC50, Fold Change) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Screening the Antimicrobial Activity of Methyl 2-hydroxy-4-phenylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzoate derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This document provides detailed protocols for the preliminary antimicrobial screening of a series of synthesized Methyl 2-hydroxy-4-phenylbenzoate analogs. While specific data for these exact analogs are not publicly available, the methodologies described are established standards for evaluating the antimicrobial potential of new chemical entities. The provided data on related hydroxybenzoic acid derivatives serves as a reference for expected outcomes and data presentation. These compounds have shown potential by affecting the polarity of bacterial surfaces, with some demonstrating greater efficacy against gram-negative strains.[1] The mechanism of action for similar compounds, like parabens, is thought to involve the disruption of cell membrane functions and the inhibition of DNA, RNA, and protein synthesis.[2]

Data Presentation: Illustrative Antimicrobial Activity of Related Hydroxybenzoic Acid Derivatives

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for various 4-hydroxybenzoic acid derivatives against common microbial strains. This data is presented for illustrative purposes to guide the expected outcomes and data presentation for the screening of this compound analogs.

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
Methyl 4-hydroxybenzoate 400020001000[3]
Ethyl 4-hydroxybenzoate Data to be determinedData to be determinedData to be determined
Propyl 4-hydroxybenzoate Data to be determinedData to be determinedData to be determined
Butyl 4-hydroxybenzoate Data to be determinedData to be determinedData to be determined
4-hydroxybenzoic acid 36.00-72.0036.00-72.00Data to be determined[1]
Sinapic acid 18.00-72.0018.00-72.00Data to be determined[1]

Experimental Protocols

Two primary methods are detailed below for the initial antimicrobial screening of the synthesized this compound analogs: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for a qualitative or semi-quantitative assessment of antimicrobial activity.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • Synthesized this compound analogs

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[5]

  • Sterile 96-well microtiter plates[4]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls[6]

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the synthesized analogs in DMSO to create stock solutions of a known concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.[5][6]

    • Add an additional 100 µL of the test compound stock solution to the first well of each row to be tested.[6]

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the tenth well.[7] This creates a concentration gradient.

    • Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).[4][8]

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth. The turbidity should be adjusted to match a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.[9]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5][10]

  • Inoculation:

    • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.[6]

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi (e.g., 35°C for 24-48 hours).[6][11]

  • Reading Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.[4] This can be assessed visually or by using a microplate reader.[6]

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.[6]

Materials:

  • Mueller-Hinton Agar (MHA) plates[6]

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[6]

  • Sterile cotton swabs[6]

  • Sterile cork borer or pipette tip (6-8 mm in diameter)[6][12]

  • Test compound (this compound analogs) solution at a known concentration

  • Positive control antibiotic solution[13]

  • Solvent control (e.g., DMSO)[6][14]

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.[6]

    • Evenly swab the entire surface of the MHA plate to create a uniform lawn of the microorganism.[15]

  • Preparation of Wells:

    • Allow the plates to dry for a few minutes.

    • Using a sterile cork borer, create wells in the agar.[6][12]

  • Application of Test Compound:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[6]

    • Add the positive control and solvent control to separate wells.[13][14]

  • Incubation:

    • Allow the plates to stand for about 1-2 hours at room temperature to permit diffusion of the compounds.[6]

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 25-30°C for 24-72 hours for fungi.[6]

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[12] The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis S1 Synthesis of this compound Analogs P1 Preparation of Test Compound Solutions S1->P1 Analogs A1 Broth Microdilution (MIC Determination) P1->A1 A2 Agar Well Diffusion P1->A2 P2 Preparation of Microbial Inoculum P2->A1 P2->A2 R1 Incubation A1->R1 A2->R1 R2 Data Collection (MIC values / Zone of Inhibition) R1->R2 DA Structure-Activity Relationship (SAR) Analysis R2->DA

Caption: Experimental workflow for the synthesis and antimicrobial screening of this compound analogs.

hypothetical_moa cluster_bacterium Bacterial Cell Compound This compound Analog Membrane Cell Membrane Disruption Compound->Membrane DNA_RNA DNA/RNA Synthesis Inhibition Compound->DNA_RNA Protein Protein Synthesis Inhibition Compound->Protein Metabolism Metabolic Pathway Interference Compound->Metabolism Outcome Bacteriostatic / Bactericidal Effect Membrane->Outcome DNA_RNA->Outcome Protein->Outcome Metabolism->Outcome

Caption: Hypothetical mechanisms of antimicrobial action for this compound analogs.

References

Application Notes and Protocols for Methyl 2-hydroxy-4-phenylbenzoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of the direct application of "Methyl 2-hydroxy-4-phenylbenzoate" as a monomer in polymer chemistry. This document, therefore, provides a prospective analysis of its potential applications based on its chemical structure. The detailed application notes and protocols are based on methodologies reported for structurally similar substituted hydroxybenzoates.[1] This information is intended to serve as a guide for researchers exploring the use of novel hydroxybenzoate derivatives in polymer synthesis.

Prospective Applications of this compound

Based on its chemical structure, which includes a reactive phenolic hydroxyl group and a methyl ester, "this compound" has several potential applications in polymer chemistry:

  • As a Co-monomer in Polyester Synthesis: The phenolic hydroxyl group can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form ester linkages. This allows for its incorporation into polyester chains, which could introduce a bulky phenyl substituent. This phenyl group may enhance the thermal stability, and modify the solubility and mechanical properties of the resulting polyester.[1]

  • As a Chain-Terminating Agent: Due to the presence of a single reactive hydroxyl group for polymerization via condensation with diacids, it could be utilized to control the molecular weight of polyesters. By adding it to a polymerization reaction, it would cap the growing polymer chains, preventing further propagation.[1]

  • As a Polymer Modifier: The phenolic hydroxyl group could be used to graft "this compound" onto existing polymers with reactive side groups. This could modify their surface properties, such as hydrophobicity, or enhance their thermal stability.[1]

  • In the Synthesis of Antimicrobial Polymers: Inspired by studies on other hydroxybenzoate-co-lactide polymers, this monomer could be explored for the synthesis of polymers with potential antimicrobial activity.[2]

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of a polyester using "this compound" as a co-monomer. This protocol is adapted from a procedure for a structurally similar compound, Methyl 2-(3-hydroxyphenyl)benzoate.[3]

Protocol 1: Synthesis of a Novel Polyester via Melt Polycondensation

Objective: To synthesize a polyester by reacting this compound with terephthaloyl chloride.

Materials:

  • This compound (ensure high purity, recrystallize if necessary)

  • Terephthaloyl chloride

  • Antimony (III) oxide (catalyst)

  • Toluene (dry)

  • Methanol

  • Nitrogen gas (high purity)

  • Phenol/1,1,2,2-tetrachloroethane mixture (for dissolution)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer Preparation: Ensure that this compound is pure and dry. Recrystallization may be necessary to remove impurities.[3]

  • Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere to maintain an inert environment.[3]

  • Esterification:

    • Add equimolar amounts of this compound and terephthaloyl chloride to the reaction flask.

    • Add a catalytic amount of antimony (III) oxide (approximately 300 ppm).[3]

    • Heat the mixture to 180-200°C under a slow stream of nitrogen. This will initiate the esterification reaction, evolving HCl gas which is removed from the system.[3]

  • Polycondensation:

    • After the initial evolution of HCl subsides (typically 1-2 hours), gradually increase the temperature to 250-280°C.

    • Apply a vacuum (below 1 Torr) to the system. This helps to remove phenol and drive the polymerization reaction towards a higher molecular weight.[3]

  • Polymer Isolation:

    • Continue the reaction until the desired melt viscosity is achieved, which typically takes 2-4 hours.[3]

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be dissolved in a suitable solvent, such as a mixture of phenol and 1,1,2,2-tetrachloroethane, and then precipitated in methanol.[3]

  • Purification:

    • Filter the precipitated polymer.

    • Wash the polymer thoroughly with methanol to remove any unreacted monomers and catalyst residues.[3]

    • Dry the purified polymer in a vacuum oven at 80°C for 24 hours.[3]

Characterization:

  • Molecular Weight: Determine the number average molecular weight (Mn) and weight average molecular weight (Mw) using gel permeation chromatography (GPC).[3]

  • Thermal Properties: Analyze the thermal stability and transitions using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[3]

  • Structural Analysis: Confirm the polymer structure using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Data Presentation

As specific experimental data for polymers derived from "this compound" is not available, the following table presents hypothetical data for a polyester synthesized according to Protocol 1. This data is modeled after expected outcomes for similar aromatic polyesters.[3]

PropertyHypothetical Value
Number Average MW (Mn) ( g/mol )25,000
Weight Average MW (Mw) ( g/mol )50,000
Polydispersity Index (PDI)2.0
Glass Transition Temp (Tg) (°C)150
Melting Temperature (Tm) (°C)280
Decomposition Temp (Td) (°C)450
AppearanceOff-white to pale yellow solid
SolubilitySoluble in a mixture of phenol and 1,1,2,2-tetrachloroethane

Visualizations

Diagram 1: Synthetic Workflow

Monomer This compound + Terephthaloyl chloride Esterification Esterification (180-200°C, N2) Monomer->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Isolation Polymer Isolation (Precipitation in Methanol) Polycondensation->Isolation Purification Purification & Drying Isolation->Purification Characterization Characterization (GPC, TGA, DSC, NMR, FTIR) Purification->Characterization

Caption: Workflow for the synthesis of a polyester.

Diagram 2: Logical Flow for Application Development

cluster_synthesis Polymer Synthesis cluster_application Application in Drug Delivery cluster_evaluation Biological Evaluation Monomer Monomer: This compound Polymerization Polymerization Monomer->Polymerization Polymer Novel Polyester Polymerization->Polymer Formulation Formulation into Nanoparticles/Implants Polymer->Formulation ControlledRelease Controlled Release Study Formulation->ControlledRelease Biocompatibility Biocompatibility Assessment ControlledRelease->Biocompatibility Degradation Degradation Product Analysis ControlledRelease->Degradation

Caption: Logical flow from monomer to potential drug delivery application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-hydroxy-4-phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Methyl 2-hydroxy-4-phenylbenzoate" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Fischer-Speier esterification of 2-hydroxy-4-phenylbenzoic acid and the Suzuki-Miyaura cross-coupling reaction. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

Q2: Which synthetic route is generally higher yielding?

A2: Both Fischer esterification and Suzuki-Miyaura coupling can achieve high yields with proper optimization. Fischer esterification is a classic and cost-effective method, while Suzuki-Miyaura coupling offers high functional group tolerance and can be very efficient, though it requires a palladium catalyst which can be costly.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. The starting material (a carboxylic acid or aryl halide) is typically more polar and will have a lower Rf value than the less polar ester product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the best practices for purifying the final product?

A4: After the reaction, a standard workup procedure involves extraction and washing with a saturated sodium bicarbonate solution to remove acidic impurities.[2] Further purification can be achieved by column chromatography on silica gel, followed by recrystallization to obtain a product with high purity.[3]

Synthetic Route 1: Fischer-Speier Esterification

This route involves the acid-catalyzed esterification of 2-hydroxy-4-phenylbenzoic acid with methanol.

Experimental Protocol: Fischer-Speier Esterification (Generalized)
  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-phenylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution while stirring.[1]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-10 hours.[1] The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Follow with a brine wash.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization.[3]

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-hydroxy-4-phenylbenzoic acid in Methanol catalyst Add Acid Catalyst (e.g., H₂SO₄) start->catalyst reflux Reflux (4-10h, ~65°C) catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT & Evaporate Methanol monitor->cool extract Dissolve in Ethyl Acetate & Wash with NaHCO₃/Brine cool->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Column Chromatography/Recrystallization) dry->purify end Pure this compound purify->end

Caption: Workflow for Fischer-Speier Esterification.

Troubleshooting Guide: Fischer Esterification
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.[4]
Presence of water in the reaction mixture.Use anhydrous methanol and ensure the starting materials are dry. Water is a byproduct, and its presence can inhibit the forward reaction.[4]
Inactive or insufficient catalyst.Use a fresh batch of acid catalyst and ensure the correct catalytic amount is used.
Formation of Side Products Dehydration or decarboxylation at high temperatures.Maintain the reaction temperature at the reflux point of methanol. Avoid excessive heating.
Difficulty in Product Purification Incomplete removal of the acid catalyst or unreacted starting material.Ensure thorough washing with saturated sodium bicarbonate solution during the workup to remove all acidic components.[2]
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography to achieve better separation.[3]

Synthetic Route 2: Suzuki-Miyaura Cross-Coupling

This route involves the palladium-catalyzed coupling of a boronic acid derivative with an aryl halide. A plausible route is the coupling of methyl 2-hydroxy-4-bromobenzoate with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling (Generalized)
  • Reaction Setup: To a clean, dry reaction vessel, add methyl 2-hydroxy-4-bromobenzoate, phenylboronic acid (1.0-1.5 equivalents), and a base such as potassium phosphate (2.0-3.0 equivalents).[5]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos).[6]

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.[5]

  • Solvent Addition and Reaction: Add a degassed solvent (e.g., toluene/dioxane mixture).[7] Heat the mixture with stirring for 4-24 hours at 80-100°C. Monitor the reaction by TLC or LC-MS.[5]

  • Workup: After completion, cool the reaction mixture to room temperature. Filter through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.[5]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Boronic Acid, & Base catalyst Add Pd Catalyst & Ligand start->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat (4-24h, 80-100°C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Filter through Celite monitor->cool extract Concentrate & Extract with Organic Solvent cool->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify end Pure this compound purify->end

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Troubleshooting Guide: Suzuki-Miyaura Coupling
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst or ligand.Use fresh, high-quality palladium catalyst and ligand. Ensure proper handling to avoid deactivation by oxygen.[6]
Suboptimal base or solvent.The choice of base and solvent is critical. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Poor quality of boronic acid.Use fresh boronic acid, as they can degrade upon storage.
Formation of Side Products Homocoupling of the boronic acid.This is a common side reaction. Adjusting the stoichiometry of the reactants and ensuring a truly inert atmosphere can help minimize this.
Debromination of the aryl halide.This can occur as a competitive reaction. Lowering the reaction temperature or changing the ligand may reduce this side reaction.[8]
Difficulty in Product Purification Removal of palladium catalyst.Filtering through a pad of celite is usually effective. If residual palladium is an issue, additional purification steps like treatment with activated carbon may be necessary.[5]
Separation from unreacted starting materials or homocoupled byproducts.Optimize the solvent system for column chromatography to achieve better separation of components with similar polarities.

Troubleshooting Logic

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Low Isolated Yield start Low Yield in Synthesis check_reaction Check Reaction Completion by TLC/HPLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Complete Reaction check_reaction->complete No Starting Material extend_time Increase Reaction Time/Temperature incomplete->extend_time check_reagents Check Reagent/Catalyst Quality incomplete->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Base) incomplete->optimize_conditions workup_loss Review Workup Procedure for Product Loss complete->workup_loss purification_loss Optimize Purification Method complete->purification_loss side_products Analyze for Side Product Formation complete->side_products

Caption: Decision tree for troubleshooting low yield.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Fischer esterification and Suzuki-Miyaura coupling of compounds similar to those in the synthesis of this compound. Note that these are examples and optimization will be required for the specific target molecule.

Reaction TypeStarting MaterialsCatalyst/ReagentsSolventTemp.TimeYieldReference
Fischer Esterification Benzoic acid, MethanolH₂SO₄Methanol65°C-90%[2]
Fischer Esterification p-Hydroxybenzoic acid, MethanolH₂SO₄Toluene/MethanolReflux1h86%[9]
Suzuki-Miyaura Coupling Halo-aromatic, Phenylboronic acidPdCl₂(dppf), Na₂CO₃Toluene/Dioxane85°C4h-[7]
Suzuki-Miyaura Coupling Aryl Carbamate, Arylboronic acidNiCl₂(PCy₃)₂, K₃PO₄Dioxane100°C24hup to 52%[10]

References

Technical Support Center: Purification of Methyl 2-hydroxy-4-phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Methyl 2-hydroxy-4-phenylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: The typical impurities include unreacted starting materials, such as methyl 2-hydroxy-4-bromobenzoate and phenylboronic acid. Other common byproducts are homocoupled products like biphenyl (from the coupling of two phenylboronic acid molecules) and dimethyl 2,2'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylate (from the coupling of two methyl 2-hydroxy-4-bromobenzoate molecules). Residual palladium catalyst from the coupling reaction may also be present.

Q2: My crude product is a dark-colored oil or solid. What is the likely cause and how can I address it?

A2: A dark color often indicates the presence of residual palladium catalyst, which can appear as palladium black. It can also be due to the formation of colored organic byproducts. To address this, you can attempt to remove the palladium by filtering the crude product solution through a pad of Celite®. If the color persists, treatment with activated charcoal during the recrystallization process can help adsorb colored impurities.

Q3: I am having difficulty removing the unreacted starting materials. What purification strategy is most effective?

A3: Column chromatography is generally the most effective method for separating the desired product from both less polar impurities (like biphenyl) and more polar impurities (like unreacted methyl 2-hydroxy-4-bromobenzoate and phenylboronic acid). A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, often yields the best separation.

Q4: My attempts at recrystallization result in an oil rather than crystals. What could be the issue?

A4: "Oiling out" during recrystallization can occur for several reasons. The presence of impurities can inhibit crystal lattice formation. The solvent system may not be optimal; the compound might be too soluble even at low temperatures, or the cooling process might be too rapid. Trying a different solvent or a solvent pair and allowing for slow, undisturbed cooling can promote proper crystallization. Seeding the solution with a small crystal of the pure product, if available, can also induce crystallization.

Troubleshooting Guides

Column Chromatography Troubleshooting
SymptomPossible CauseSuggested Solution
Poor separation of product and impurities (overlapping spots on TLC) Inappropriate eluent system.Optimize the eluent system using thin-layer chromatography (TLC). A good starting point for esters like this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a target Rf value of 0.25-0.35 for the product.
Streaking of the compound on the TLC plate or column The compound is too polar for the eluent, or the column is overloaded.Add a small amount of a more polar solvent (e.g., methanol) to your eluent system. Ensure you are not loading too much crude material onto the column for its size.
Product is not eluting from the column The eluent system is not polar enough.Gradually increase the polarity of your eluent system. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Cracking of the silica gel bed Improper packing of the column or allowing the column to run dry.Ensure the silica gel is packed as a uniform slurry and the solvent level is always maintained above the top of the silica gel.
Recrystallization Troubleshooting
SymptomPossible CauseSuggested Solution
The compound does not dissolve in the hot solvent. The solvent is not a good choice for this compound.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test the solubility of your compound in small amounts of various solvents.
The compound "oils out" instead of crystallizing. The solution is supersaturated, impurities are present, or the cooling is too rapid.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool slowly. Using a solvent pair can sometimes prevent oiling out.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration of the compound. Try placing the flask in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
Low recovery of the purified product. Too much solvent was used for recrystallization, or the crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Quantitative Data Summary

The following data is based on typical yields and purities for purification of analogous biphenyl esters and may need to be optimized for this compound.

Purification MethodParameterTypical Value
Column Chromatography Expected Yield80-95%
Expected Purity>98%
Recrystallization Expected Yield70-90% (highly dependent on initial purity)
Expected Purity>99%
Combined (Chromatography + Recrystallization) Expected Yield65-85%
Expected Purity>99.5%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Eluent Selection: Prepare several TLC chambers with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). Spot your crude product on TLC plates and develop them in these solvent systems. The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can use isocratic elution (a constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Solvent pairs like ethanol/water or ethyl acetate/hexanes are often effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more polar solvent of a pair) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

PurificationWorkflow crude Crude this compound tlc_analysis TLC Analysis to Assess Purity and Impurity Profile crude->tlc_analysis impurities Significant Impurities Present? tlc_analysis->impurities column_chromatography Column Chromatography purity_check Purity Analysis (TLC, HPLC, NMR, Melting Point) column_chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check pure_product Pure this compound purity_check->pure_product impurities->column_chromatography Yes impurities->recrystallization No (minor impurities)

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Purification Attempt check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure column Perform Column Chromatography is_pure->column No (significant impurities) recrystallize Perform Recrystallization is_pure->recrystallize No (minor impurities) final_product Pure Product Obtained is_pure->final_product Yes column->check_purity oiling_out Product Oiling Out? recrystallize->oiling_out oiling_out->check_purity No change_solvent Change Recrystallization Solvent/Solvent Pair oiling_out->change_solvent Yes change_solvent->recrystallize

Caption: Logical troubleshooting workflow for purification challenges.

Technical Support Center: Synthesis of Methyl 2-hydroxy-4-phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-hydroxy-4-phenylbenzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed esterification of 2-hydroxy-4-phenylbenzoic acid with methanol. To achieve high yields, the reaction equilibrium is typically shifted towards the product by using a large excess of methanol or by removing the water that is formed during the reaction.[1]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid. For this specific synthesis, the common approach is the coupling of methyl 2-hydroxy-4-bromobenzoate with phenylboronic acid. This method is valued for its high efficiency and tolerance of various functional groups.[2]

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability of starting materials and the desired scale of the synthesis.

  • The Fischer Esterification is a more direct and atom-economical route if the precursor, 2-hydroxy-4-phenylbenzoic acid, is readily available.

  • The Suzuki-Miyaura Coupling is a powerful and versatile method, particularly if you are starting from a brominated precursor. It offers high yields and is generally very reliable.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. For both synthetic routes, the product, this compound, will be less polar than the carboxylic acid or boronic acid starting materials and will, therefore, have a higher Rf value. High-performance liquid chromatography (HPLC) can also be employed for more precise and quantitative monitoring.

Q4: What are the general purification strategies for this compound?

A4: After the reaction workup, the crude product can be purified using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane. The fractions containing the pure product can be identified by TLC, combined, and the solvent evaporated to yield the purified this compound.[2]

Troubleshooting Guides

This section is divided by the synthetic route and addresses common issues encountered during the synthesis of this compound.

Route 1: Fischer-Speier Esterification of 2-hydroxy-4-phenylbenzoic acid

This method involves the acid-catalyzed reaction of 2-hydroxy-4-phenylbenzoic acid with methanol.

Experimental Protocol: Fischer-Speier Esterification

A representative procedure for the Fischer-Speier esterification is as follows:

  • To a solution of 2-hydroxy-4-phenylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress should be monitored by TLC.[3]

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution should be exercised due to CO2 evolution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent system).

Troubleshooting Guide: Fischer Esterification
Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion 1. Reversible Reaction: The Fischer esterification is an equilibrium process. The water produced can hydrolyze the ester back to the starting materials.[4] 2. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid. 3. Low Reaction Temperature or Time: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.1. Use a large excess of methanol to shift the equilibrium. Consider using a Dean-Stark apparatus to remove water azeotropically if a co-solvent like toluene is used.[4] 2. Increase the amount of sulfuric acid or p-toluenesulfonic acid catalyst. 3. Ensure the reaction is refluxing properly and extend the reaction time, monitoring by TLC.
Presence of Unreacted Starting Material Incomplete Reaction: Similar to the causes of low conversion, the reaction may not have gone to completion.Follow the troubleshooting steps for "Low or No Conversion." Consider adding a dehydrating agent like molecular sieves to the reaction mixture.
Formation of Phenolic Byproduct (Decarboxylation) High Reaction Temperature: Salicylic acid and its derivatives can undergo decarboxylation at elevated temperatures (typically above 200°C) to form the corresponding phenol.[5][6]Maintain the reaction temperature at the reflux temperature of methanol (around 65°C). Avoid excessive heating.
Formation of an O-methylated Byproduct Harsh Reaction Conditions: While less common in Fischer esterification, prolonged reaction times or very strong acidic conditions could potentially lead to methylation of the phenolic hydroxyl group.[7]Use the minimum effective amount of acid catalyst and monitor the reaction to avoid unnecessarily long reaction times.
Quantitative Data: Fischer Esterification
Parameter Condition Effect on Yield and Purity Reference
Methanol to Acid Ratio 10:1 to 20:1A higher ratio shifts the equilibrium, increasing the yield.[4]
Catalyst Loading (H₂SO₄) 0.1 - 0.2 equivalentsSufficient to catalyze the reaction without promoting side reactions.[3]
Reaction Temperature Reflux (~65°C)Optimal for reaction rate without significant decarboxylation.[3]
Reaction Time 4 - 8 hoursShould be optimized by monitoring the reaction to completion via TLC.[3]

Route 2: Suzuki-Miyaura Cross-Coupling

This method involves the palladium-catalyzed coupling of methyl 2-hydroxy-4-bromobenzoate with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling is as follows:

  • In a round-bottom flask, combine methyl 2-hydroxy-4-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).[2]

  • Add a solvent system, for example, a 4:1:1 mixture of toluene, ethanol, and deionized water.

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes to remove oxygen.

  • Under an inert atmosphere, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[2]

  • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel.

  • Wash the organic layer with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst: The palladium catalyst may have decomposed or been oxidized.[8] 2. Poor Quality Reagents: The boronic acid may have degraded, or the aryl halide may be impure.[8] 3. Suboptimal Base or Solvent: The choice of base and solvent is critical for the reaction's success.1. Use a fresh batch of catalyst. Ensure the reaction is performed under a strictly inert atmosphere.[9] 2. Use high-purity, fresh reagents. Boronic acids can be sensitive to air and moisture. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/ethanol/water).
Formation of Biphenyl (Homocoupling of Phenylboronic Acid) Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[10] Use of Pd(II) Precatalyst: Pd(II) species can directly react with the boronic acid to cause homocoupling before being reduced to the active Pd(0) catalyst.[10]1. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.[9] 2. If using a Pd(II) precatalyst, consider adding a reducing agent. Alternatively, use a Pd(0) catalyst directly.
Formation of Phenol (Protodeboronation) Presence of Protic Solvents/Impurities: The boronic acid can be cleaved by protons, leading to the formation of benzene and boric acid. This is more prevalent with electron-deficient boronic acids.[8]Use anhydrous solvents and a non-aqueous base if possible. Milder bases can also reduce the rate of protodeboronation.[8]
Formation of Byproducts from Ligand Ligand Scrambling: In some cases, the aryl groups from phosphine ligands can participate in the coupling reaction.Use bulky phosphine ligands which are less prone to this side reaction.
Quantitative Data: Suzuki-Miyaura Coupling
Parameter Condition Effect on Yield and Purity Reference
Catalyst Loading 1-5 mol%Higher loading may increase the reaction rate but also the cost and potential for side reactions.[2]
Ligand to Palladium Ratio 1:1 to 4:1Can significantly impact catalyst stability and activity.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can affect the reaction rate and the extent of side reactions like protodeboronation.[8]
Solvent System Toluene/Ethanol/Water, Dioxane/WaterThe solvent affects the solubility of reagents and the reaction kinetics.[2]

Visualizations

Diagram 1: Synthetic Pathways to this compound

Synthesis_Pathways Synthetic Routes to this compound cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Suzuki-Miyaura Coupling A 2-hydroxy-4-phenylbenzoic acid C This compound A->C + H₂SO₄ (cat.), Reflux B Methanol B->C D Methyl 2-hydroxy-4-bromobenzoate F This compound D->F + Pd Catalyst, Base E Phenylboronic acid E->F

Caption: Overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Troubleshooting Low Yield in Suzuki Coupling cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_byproducts Common Byproducts Start Low Yield Observed Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Check_Conditions 2. Verify Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Catalyst Catalyst Activity Check_Reagents->Catalyst Boronic_Acid Boronic Acid Stability Check_Reagents->Boronic_Acid Aryl_Halide Aryl Halide Purity Check_Reagents->Aryl_Halide Analyze_Byproducts 3. Analyze Byproducts Check_Conditions->Analyze_Byproducts Conditions OK Inert_Atmosphere Inert Atmosphere Check_Conditions->Inert_Atmosphere Base Base Choice & Purity Check_Conditions->Base Solvent Solvent Quality (Anhydrous & Degassed) Check_Conditions->Solvent Optimize 4. Optimize Reaction Analyze_Byproducts->Optimize Identify Side Reactions Homocoupling Homocoupling (e.g., Biphenyl) Analyze_Byproducts->Homocoupling Protodeboronation Protodeboronation (e.g., Benzene) Analyze_Byproducts->Protodeboronation

Caption: A systematic workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Methyl 2-hydroxy-4-phenylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of Methyl 2-hydroxy-4-phenylbenzoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for creating biaryl compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The recommended and most direct synthetic route involves the Suzuki-Miyaura cross-coupling of Methyl 2-hydroxy-4-bromobenzoate with phenylboronic acid. This approach is favored due to the commercial availability of both starting materials and the high efficiency of this palladium-catalyzed reaction for forming the desired C-C bond.

Q2: My reaction yield is very low. What are the most critical initial parameters to check?

A2: Low yields in Suzuki-Miyaura coupling can often be attributed to a few key factors. Begin by systematically verifying the following:

  • Reagent Quality: Ensure that the phenylboronic acid has not degraded, as they can be susceptible to protodeboronation. Use fresh, high-purity starting materials.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.

  • Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and promoting side reactions like homocoupling. Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[1]

  • Solvent and Base Purity: Use anhydrous and degassed solvents. The purity and choice of base are also critical for the reaction's success.

Q3: I am observing significant formation of homocoupling byproducts (biphenyl from phenylboronic acid). What causes this and how can it be minimized?

A3: Homocoupling is a common side reaction, particularly favored by the presence of oxygen which facilitates the oxidative coupling of boronic acid molecules. To mitigate this:

  • Rigorous Degassing: Thoroughly degas your solvents and the reaction mixture before adding the palladium catalyst. This can be done by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction to the active Pd(0) species can sometimes promote homocoupling. Starting with a Pd(0) source such as Pd(PPh₃)₄ may help reduce this side reaction.[1]

  • Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby minimizing the rate of homocoupling.

Q4: The reaction is not proceeding to completion, and I have unreacted starting materials. How can I improve the conversion?

A4: Incomplete conversion can stem from several issues related to catalyst activity and reaction conditions:

  • Catalyst Deactivation: The precipitation of palladium black is a visual indicator of catalyst deactivation. This can be caused by insufficient ligand, high temperatures, or impurities. Ensure an appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1) and efficient stirring.

  • Ligand Choice: For electron-rich substrates like substituted phenols, the choice of ligand is crucial. Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can often enhance the efficiency of the catalytic cycle.

  • Base Strength and Solubility: The base must be sufficiently strong and soluble in the reaction medium to facilitate the transmetalation step. Screening different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be beneficial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Issue Possible Cause Troubleshooting Steps
Low or No Conversion of Starting Materials Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider a more active pre-catalyst (e.g., a Buchwald pre-catalyst).- Ensure rigorous degassing to prevent catalyst oxidation.
Inappropriate Base- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]- Ensure the base is finely powdered and anhydrous if the protocol requires it.
Poor Ligand Choice- For electron-rich phenols, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.
Low Reaction Temperature- Gradually increase the reaction temperature in 10-20°C increments, while monitoring for potential decomposition.
Solvent Effects- Common solvents include dioxane, THF, or toluene, often with water to help dissolve the base. The choice of solvent can significantly impact the reaction.[3]
Formation of Significant Byproducts (e.g., Homocoupling, Protodeboronation) Presence of Oxygen- Improve the degassing procedure for solvents and the reaction setup.- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Protodeboronation of Boronic Acid- Use the pinacol ester of phenylboronic acid for enhanced stability.- Avoid prolonged reaction times at high temperatures.
Excess of Boronic Acid- Reduce the equivalents of the boronic acid to 1.1-1.2 relative to the limiting reagent.
Product Discoloration (Yellow or Brown) Oxidation of the Phenol- Ensure a strictly inert atmosphere during the reaction and work-up.- Use degassed solvents and reagents.
Impurities in Starting Materials- Purify starting materials before use if their purity is questionable.
High Reaction Temperature- Lower the reaction temperature, as high temperatures can sometimes lead to decomposition and discoloration.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of biaryl products in Suzuki-Miyaura coupling reactions involving substrates similar to Methyl 2-hydroxy-4-bromobenzoate. This data should serve as a guide for optimizing your specific reaction.

Table 1: Effect of Palladium Catalyst on Yield

CatalystLigandYield (%)Notes
Pd(PPh₃)₄PPh₃ (inbuilt)60-85A common Pd(0) source, but can be sensitive to air and may require higher temperatures.[1]
Pd(OAc)₂PPh₃65-90A Pd(II) precatalyst that requires in-situ reduction.[1]
[PdCl₂(dppf)]dppf (inbuilt)85-98An air-stable Pd(II) precatalyst effective for a wide range of couplings, including challenging ones.[4]
Pd₂(dba)₃XPhos>95Often used with bulky, electron-rich ligands for difficult couplings.

Yields are representative and highly dependent on the specific substrates, base, solvent, and temperature used.

Table 2: Effect of Base and Solvent on Yield

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Toluene/Ethanol/H₂O (4:1:1)80-9075-90[5]
Cs₂CO₃1,4-Dioxane/H₂O (4:1)10085-98
K₃PO₄1,4-Dioxane10090-99[6]
NaOHMethanol/H₂O (3:2)Reflux~96[3]

Optimal conditions are substrate-dependent. A solvent and base screen is recommended for new substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of this compound.

Materials:

  • Methyl 2-hydroxy-4-bromobenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., [PdCl₂(dppf)], 0.02 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 4:1 1,4-dioxane/water)

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-hydroxy-4-bromobenzoate, phenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[5]

Visualizations

Signaling Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 Base PdII_R_Ar R-Pd(II)-Ar' L_n Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R-Ar' Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Aryl Halide, Boronic Acid) Start->CheckReagents CheckCatalyst Verify Catalyst and Ligand (Fresh, Stored Properly) Start->CheckCatalyst CheckAtmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Start->CheckAtmosphere ScreenConditions Systematically Screen Reaction Conditions CheckReagents->ScreenConditions CheckCatalyst->ScreenConditions CheckAtmosphere->ScreenConditions VaryBase Vary Base (K2CO3, K3PO4, Cs2CO3) ScreenConditions->VaryBase Base VarySolvent Vary Solvent (Dioxane, Toluene, THF) ScreenConditions->VarySolvent Solvent VaryTemp Vary Temperature (Increase in increments) ScreenConditions->VaryTemp Temperature Optimize Optimized Conditions VaryBase->Optimize VarySolvent->Optimize VaryTemp->Optimize

References

Technical Support Center: Methyl 2-hydroxy-4-phenylbenzoate Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 2-hydroxy-4-phenylbenzoate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] As a phenolic ester, it is susceptible to degradation through hydrolysis, particularly under basic or acidic conditions.[2][4][5][6]

Q2: To which degradation pathways is this compound most susceptible?

A2: this compound is most susceptible to hydrolysis of the ester linkage, which results in the formation of 2-hydroxy-4-phenylbenzoic acid and methanol. This process can be catalyzed by both acids and bases.[2][4][5][6] Oxidative degradation of the phenolic group is another potential pathway, especially in the presence of metal ions or oxidizing agents.[5]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation product from hydrolysis is 2-hydroxy-4-phenylbenzoic acid and methanol. Under strong oxidative conditions, further degradation of the aromatic rings could occur, leading to a variety of smaller organic molecules.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Inconsistent experimental results or a decrease in the compound's activity over time.

  • Possible Cause: Degradation of this compound in your experimental solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the compound immediately before use.

    • Control pH: Ensure the pH of your solution is near neutral, as both acidic and alkaline conditions can accelerate hydrolysis.[2][5]

    • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and keep working solutions on ice during experiments to minimize thermal degradation.[1][5]

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[1][5]

    • Conduct a Stability Study: If the problem persists, perform a simple stability study in your experimental medium. Analyze aliquots at different time points using an appropriate analytical method like HPLC to quantify the compound's concentration.[8]

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Degradants: The major unexpected peak is likely 2-hydroxy-4-phenylbenzoic acid due to hydrolysis. If possible, confirm the identity of the new peaks by running a standard of the suspected degradation product or by using mass spectrometry.

    • Review Solution Preparation and Storage: Check the pH, storage temperature, and light exposure of your solutions.

    • Perform Forced Degradation Studies: To better understand the degradation profile, you can intentionally degrade the compound under stressed conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in identifying the peaks of the degradation products.[7][9]

Quantitative Stability Data (Based on Analogs like Methyl Salicylate)

The following table summarizes the expected stability of this compound under various stress conditions, based on data from analogous compounds like methyl salicylate.[5][7] The degradation percentages are indicative and may vary depending on the exact experimental conditions.

Stress ConditionReagent/ConditionTimeTemperatureExpected Degradation
Acid Hydrolysis 1 M HCl24 hours60°CMajor Degradation
Base Hydrolysis 1 M NaOH4 hoursRoom TemperatureSignificant Degradation
Oxidative 3-30% H₂O₂24 hoursRoom TemperatureModerate Degradation
Photolytic UV Lamp (e.g., 254 nm)24 hoursRoom TemperatureMinor to Moderate Degradation
Thermal Heat24 hours60°CMinor Degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.[7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 4 hours.[7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.[5]

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A dark control sample (wrapped in aluminum foil) should be kept alongside.[5][7]

  • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 60°C for 24 hours. A control sample should be kept at room temperature.[5][7]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing

This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its primary degradation product.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Results or Unexpected Peaks check_prep Review Solution Preparation and Storage Conditions start->check_prep perform_forced Perform Forced Degradation Studies to Identify Peaks start->perform_forced check_pH Is pH neutral? check_prep->check_pH check_temp Is temperature controlled? check_pH->check_temp Yes prepare_fresh Prepare Fresh Solutions check_pH->prepare_fresh No check_light Is solution protected from light? check_temp->check_light Yes check_temp->prepare_fresh No check_light->prepare_fresh No conduct_stability Conduct Stability Study in Experimental Medium check_light->conduct_stability Yes prepare_fresh->conduct_stability analyze Analyze by HPLC/LC-MS conduct_stability->analyze perform_forced->analyze

Caption: Troubleshooting workflow for stability issues.

Hydrolysis_Pathway reactant This compound products 2-hydroxy-4-phenylbenzoic Acid + Methanol reactant->products H+ or OH- H2O

Caption: Primary hydrolysis degradation pathway.

References

Technical Support Center: Crystallization of Methyl 2-hydroxy-4-phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the crystallization of Methyl 2-hydroxy-4-phenylbenzoate. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not crystallizing from the solution, even after cooling. What should I do?

A1: Failure to crystallize is a common issue that can often be resolved by inducing nucleation or adjusting the solvent system.[1][2]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.[1]

    • Seeding: If you have a previous batch of pure crystals, add a single, small crystal (a "seed crystal") to the supersaturated solution. This will provide a template for further crystal growth.

  • Solvent Concentration:

    • It's possible that too much solvent was used, and the solution is not sufficiently supersaturated.[1][3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Cooling Rate:

    • Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[3][4]

Q2: The compound is "oiling out" instead of forming solid crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[1] This results in the formation of a liquid phase instead of solid crystals.

  • Lower the Crystallization Temperature: Ensure that the solution is cooled to a temperature below the melting point of your compound before crystallization begins. This may involve using a colder cooling bath (e.g., an ice-salt bath).

  • Change the Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures. A less polar solvent or a mixed solvent system might be more effective. Experiment with different solvents to find one where the compound is soluble at high temperatures but has low solubility at room temperature or below.[5][6]

  • Increase Solvent Volume: Adding a small amount of additional solvent can sometimes help. Although this may slightly decrease the overall yield, it can prevent the solute concentration from becoming high enough to oil out at a given temperature.[1]

Q3: The crystals that formed are very small, like a powder, or the yield is very low. How can I improve crystal size and yield?

A3: The rate of crystal growth and the final yield are highly dependent on the cooling rate and solvent selection.

  • Slowing Down Crystallization for Larger Crystals:

    • Rapid crystallization often leads to the trapping of impurities and the formation of small crystals.[1] To encourage the growth of larger, purer crystals, slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment.[1]

  • Optimizing Yield:

    • A low yield can be due to using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[3] To check this, you can try to evaporate some of the "mother liquor" (the remaining solution after filtration) to see if more crystals form.

    • Ensure the final cooling step is done at a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.

Data Presentation

Due to the lack of specific experimental data for this compound, the following table provides an illustrative example of solubility data in common laboratory solvents. Researchers should perform their own solubility tests to determine the optimal solvent for their crystallization.

SolventSolubility at 25°C (g/100mL) - HypotheticalSolubility at Boiling Point (g/100mL) - HypotheticalSuitability for Recrystallization
WaterInsolubleVery LowPoor
EthanolModerately SolubleVery SolubleGood
AcetoneSolubleVery SolublePotentially too soluble
Ethyl AcetateSparingly SolubleSolubleGood
HexaneInsolubleSparingly SolubleGood (for washing)
TolueneSparingly SolubleSolubleGood

Experimental Protocols

General Recrystallization Protocol

This protocol outlines a general procedure for the recrystallization of an organic solid like this compound.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[3][4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature.[3][4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4][5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3][5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[5]

Mandatory Visualizations

Troubleshooting Logic for Crystallization Failure

G Troubleshooting Crystallization Failure start Crystallization Fails to Occur check_supersaturation Is the solution supersaturated? start->check_supersaturation too_much_solvent Too much solvent used check_supersaturation->too_much_solvent No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes evaporate Gently evaporate some solvent and cool again too_much_solvent->evaporate evaporate->start scratch Scratch inner surface of flask induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed change_solvent Consider a different solvent or solvent mixture induce_nucleation->change_solvent Still no crystals success Crystals Form scratch->success seed->success change_solvent->success

Caption: A flowchart for troubleshooting when crystallization does not occur.

Experimental Workflow for Recrystallization

G General Recrystallization Workflow start Start with Crude Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities present cool Cool solution slowly to room temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Collect crystals via vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry the pure crystals wash->dry end Pure Crystalline Product dry->end

Caption: A step-by-step workflow for a typical recrystallization experiment.

References

Technical Support Center: Synthesis of Methyl 2-hydroxy-4-phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 2-hydroxy-4-phenylbenzoate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using Suzuki-Miyaura coupling to form the biphenyl core followed by esterification.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Inactive catalyst- Low reaction temperature- Poor quality of starting materials or reagents- Incorrect stoichiometry- Use a fresh, active palladium catalyst.- Optimize the reaction temperature; consider incremental increases.[1]- Ensure the purity of aryl halides, boronic acids, and solvents.- Verify the molar ratios of your reactants.[1]
Low Yield of Biphenyl Intermediate - Suboptimal reaction time- Inefficient stirring- Presence of moisture or oxygen- Homocoupling of boronic acid[2]- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]- Ensure vigorous and efficient stirring, especially in larger vessels.- Conduct the reaction under anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).[3]- Degas the solvent and reaction mixture properly to minimize oxygen.[2]
Incomplete Esterification - Insufficient acid catalyst- Low reaction temperature- Poor mass transfer- Ensure the correct loading of the acid catalyst (e.g., sulfuric acid).[4]- Increase the reaction temperature to improve kinetics, while monitoring for side reactions.[4]- In a large reactor, ensure adequate mixing for good contact between reactants.[4]
Formation of Impurities - Side reactions such as bis-sulfonated products (if applicable) or hydrolysis of starting materials.[1]- Over-oxidation if using an oxidation step.[4]- Residual starting materials or byproducts from previous steps.- Control reaction conditions carefully.- Use protecting groups if necessary to prevent unwanted side reactions.[1]- Monitor the reaction closely and quench it once the desired conversion is reached.[4]- Purify intermediates at each stage.
Difficult Purification - Presence of closely related impurities- Product oiling out during crystallization- Employ column chromatography with an optimized solvent system for purification.[1]- For crystallization, consider a pre-purification step like charcoal treatment or a wash of the crude product.[4]- Implement a controlled cooling profile to prevent oiling out.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A common and versatile method is the Suzuki-Miyaura cross-coupling reaction to form the 4-phenylbenzoic acid scaffold, followed by a Fischer esterification. The Suzuki coupling would involve reacting a 4-halobenzoic acid derivative with phenylboronic acid in the presence of a palladium catalyst and a base.

Q2: What are the critical parameters to consider when scaling up the Suzuki-Miyaura coupling step?

Key parameters for successful scale-up include:

  • Catalyst selection and loading: The choice of palladium catalyst and ligand is crucial. For sterically hindered or electron-rich substrates, screening different ligands may be necessary.[2]

  • Solvent and Base Selection: The choice of solvent and base can significantly impact reaction kinetics and impurity profiles.

  • Temperature Control: These reactions can be exothermic, requiring robust temperature monitoring and control to prevent runaway reactions.[4]

  • Agitation: Efficient mixing is critical to ensure homogeneity, especially with heterogeneous reaction mixtures.

Q3: What are common side reactions in the synthesis of biphenyl compounds via Suzuki coupling?

A common side reaction is the homocoupling of the boronic acid starting material.[2] This can be minimized by ensuring the reaction is carried out under strictly inert conditions to prevent the formation of Pd(II) species that can promote this side reaction.[2]

Q4: How can I monitor the progress of the reaction effectively during scale-up?

While Thin Layer Chromatography (TLC) is useful for quick checks at the lab scale, High-Performance Liquid Chromatography (HPLC) is recommended for more accurate monitoring and quantification of reactants, products, and byproducts during larger-scale production.[5]

Q5: What are the recommended purification methods for this compound at a larger scale?

Recrystallization is often the most viable purification method at scale.[5] Screening for a suitable solvent system is essential. If higher purity is required, Medium Pressure Liquid Chromatography (MPLC) or flash chromatography can be employed.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-4-phenylbenzoic acid via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with 1M HCl to pH 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Esterification of 2-hydroxy-4-phenylbenzoic acid

Materials:

  • 2-hydroxy-4-phenylbenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-4-phenylbenzoic acid (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.[5]

  • Work-up: After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Data Presentation

Table 1: Effect of Catalyst on Suzuki-Miyaura Coupling Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O951675
Pd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane1001285
Pd₂(dba)₃ (1)XPhos (3)Na₂CO₃Toluene/THF/H₂O951688[6]

Table 2: Solvent Screening for Recrystallization of this compound

Solvent SystemSolubility (Crude)Crystal FormationRecovery (%)
MethanolSoluble when hotGood85
EthanolSoluble when hotGood82
Ethyl Acetate/HexaneSoluble when hotFair75
TolueneSparingly solublePoor60

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (T, t) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst optimize_t Optimize Reaction Temperature check_reagents->optimize_t optimize_time Optimize Reaction Time check_conditions->optimize_time screen_catalyst Screen Different Catalysts/Ligands check_catalyst->screen_catalyst successful Successful Scale-up optimize_t->successful optimize_time->successful screen_catalyst->successful

Caption: Troubleshooting workflow for low yield issues.

Scale_Up_Considerations cluster_suzuki Suzuki-Miyaura Coupling cluster_esterification Esterification cluster_process Process Parameters center Scale-Up of this compound Synthesis catalyst Catalyst & Ligand Selection center->catalyst base Base & Solvent Choice center->base inert Inert Atmosphere (N2/Ar) center->inert acid Acid Catalyst Loading center->acid methanol Methanol Stoichiometry center->methanol temp Temperature Control (Exotherms) center->temp mixing Agitation Rate (Mass Transfer) center->mixing monitoring In-Process Controls (HPLC) center->monitoring

Caption: Key considerations for reaction scale-up.

References

Preventing decomposition of "Methyl 2-hydroxy-4-phenylbenzoate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 2-hydroxy-4-phenylbenzoate to prevent its decomposition. The information is compiled from established chemical principles and data from structurally similar compounds due to the limited availability of specific stability data for this molecule.

Troubleshooting Guides

Issue: Suspected Decomposition of this compound During Storage

If you suspect that your sample of this compound has degraded, follow this troubleshooting guide to identify the potential cause and take corrective action.

1. Visual Inspection:

  • Observation: Change in color (e.g., yellowing), clumping of the solid, or presence of an unusual odor.

  • Possible Cause: Exposure to light, moisture, or elevated temperatures can lead to chemical changes.

  • Recommended Action: Segregate the affected sample. Consider analytical testing (e.g., HPLC, NMR) to confirm the identity and purity of the compound. Review storage conditions against the recommendations in this guide.

2. pH of Solutions:

  • Observation: A decrease in the pH of an unbuffered aqueous solution containing the compound.

  • Possible Cause: Hydrolysis of the methyl ester group to form the corresponding carboxylic acid (2-hydroxy-4-phenylbenzoic acid) and methanol. This is a primary degradation pathway for ester-containing compounds.

  • Recommended Action: Verify the pH of your solutions. If preparing aqueous solutions, use a buffered system, preferably at a slightly acidic to neutral pH (pH 3-6), to minimize hydrolysis.

3. Unexpected Experimental Results:

  • Observation: Inconsistent or unexpected results in assays or experiments.

  • Possible Cause: The presence of degradation products can interfere with biological or chemical assays.

  • Recommended Action: Confirm the purity of your this compound stock. If degradation is suspected, use a freshly opened or properly stored sample.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark place. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.

  • Q2: How should I store solutions of this compound?

    • A2: Aqueous solutions are susceptible to hydrolysis, especially at alkaline pH. For short-term storage, use a buffered solution with a pH between 3 and 6. For long-term storage, it is advisable to prepare fresh solutions or store them as frozen aliquots.

  • Q3: Is this compound sensitive to light?

    • A3: Phenolic compounds can be sensitive to light (photosensitive). To prevent potential photodegradation, it is recommended to store the compound in an amber or opaque container.

Decomposition Pathways

  • Q4: What is the primary decomposition pathway for this compound?

    • A4: Based on its chemical structure (a phenolic methyl ester), the most probable degradation pathway is hydrolysis of the ester bond. This reaction is catalyzed by acids and, more significantly, by bases, and is accelerated by increased temperature. The products of hydrolysis are 2-hydroxy-4-phenylbenzoic acid and methanol.[1][2][3][4]

  • Q5: Can temperature affect the stability of this compound?

    • A5: Yes, elevated temperatures can accelerate the rate of decomposition, particularly hydrolysis.[5] It is recommended to avoid storing the compound at high temperatures. Some phenolic resins show the onset of thermal decomposition at temperatures exceeding 250°C.[6]

Experimental Considerations

  • Q6: What solvents are recommended for dissolving this compound?

  • Q7: Are there any incompatible materials I should avoid?

    • A7: Yes, you should avoid strong oxidizing agents, strong acids, and strong bases, as they can promote decomposition.[7][8][9]

Data on Structurally Similar Compounds

The following table summarizes stability information for compounds structurally related to this compound. This data can provide insights into its expected stability profile.

CompoundKey Decomposition PathwayFactors Promoting DecompositionRecommended Storage Conditions
Methyl Salicylate Hydrolysis of the esterAlkaline pH, elevated temperature[1][2][10]Cool, dry place; protect from moisture
Methyl 4-hydroxybenzoate (Methylparaben) Hydrolysis of the esterAlkaline pH (pH > 8)Well-closed container, cool, dry place[9]
Phenyl Benzoate Hydrolysis of the esterStrong acids and bases[8]Store below +30°C[7]
Various Phenolic Compounds Thermal degradation, oxidationHigh temperatures, presence of oxidizing agents[11][12][13]Cool, dark place; inert atmosphere for sensitive compounds

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in different buffered solutions over time.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Phosphate buffer solutions (pH 3, 5, 7, and 9)

  • HPLC system with a UV detector

  • C18 HPLC column

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Sample Preparation: Dilute the stock solution with each of the buffer solutions to a final concentration of 100 µg/mL.

  • Time Zero Analysis (T=0): Immediately analyze an aliquot of each buffered solution by HPLC to determine the initial concentration.

  • Incubation: Store the remaining buffered solutions at a controlled temperature (e.g., 25°C and 40°C) and protected from light.

  • Time-Point Analysis: At specified time intervals (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

Diagram 1: Potential Decomposition Pathways

Potential Decomposition of this compound MHPB This compound Hydrolysis Hydrolysis MHPB->Hydrolysis Moisture, High/Low pH Photodegradation Photodegradation MHPB->Photodegradation Light Exposure (UV/Vis) Thermal_Degradation Thermal Degradation MHPB->Thermal_Degradation High Temperature Oxidation Oxidation MHPB->Oxidation Oxidizing Agents HPBA 2-hydroxy-4-phenylbenzoic acid Hydrolysis->HPBA Methanol Methanol Hydrolysis->Methanol Photo_Products Photodegradation Products Photodegradation->Photo_Products Thermal_Products Thermal Degradation Products Thermal_Degradation->Thermal_Products Oxidation_Products Oxidation Products Oxidation->Oxidation_Products

Caption: Factors leading to the decomposition of this compound.

Diagram 2: Recommended Storage Workflow

Recommended Storage Workflow Start Receive Compound Check_Container Is container opaque/amber? Start->Check_Container Transfer Transfer to light-protective container Check_Container->Transfer No Store_Solid Store in cool, dry, dark place Check_Container->Store_Solid Yes Transfer->Store_Solid Prepare_Solution Preparing Solution? Store_Solid->Prepare_Solution Use_Buffer Use acidic/neutral buffer (pH 3-6) Prepare_Solution->Use_Buffer Yes End Use in Experiment Prepare_Solution->End No Store_Solution Store short-term at 2-8°C or freeze for long-term Use_Buffer->Store_Solution Store_Solution->End

Caption: Decision workflow for proper storage of this compound.

References

Technical Support Center: Refining HPLC Method for Methyl 2-hydroxy-4-phenylbenzoate Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for developing and refining High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of Methyl 2-hydroxy-4-phenylbenzoate and its structural isomers. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during method development and routine analysis.

Q1: Why are my isomers co-eluting or showing poor resolution?

A1: Poor resolution (Rs < 1.5) between structurally similar isomers like those of this compound is a common challenge. It typically stems from insufficient differences in the way each isomer interacts with the stationary and mobile phases.

Troubleshooting Steps:

  • Optimize Mobile Phase Selectivity: The most powerful way to improve resolution is by changing the separation chemistry.[1]

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Methanol can introduce different selectivity, particularly with phenyl-containing columns, by enhancing π-π interactions.[1][2]

    • Adjust Mobile Phase pH: The hydroxyl group on the isomers has a pKa. Operating the mobile phase at a pH near this pKa can lead to inconsistent ionization and poor peak shape.[3] Adjusting the pH to be at least 1-2 units away from the analyte's pKa can stabilize the compound's form and improve separation.[4]

    • Modify Gradient Slope: A shallower gradient increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[2][5]

  • Change Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical parameter.

    • Switch to a Phenyl Column: For aromatic compounds, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is often superior to a standard C18.[6][7] These columns provide π-π and dipole-dipole interactions, which can differentiate isomers based on the position of the phenyl and hydroxyl groups.[7][8]

    • Consider a Cyano (CN) Phase: A cyano column offers different dipole-dipole interactions and can provide an alternative selectivity for these types of isomers.[9]

  • Increase Column Efficiency: While less impactful on selectivity than mobile/stationary phase changes, improving efficiency sharpens peaks, which can resolve minor overlaps.[1]

    • Use a Longer Column: Doubling the column length can improve resolution, but it will also increase analysis time and backpressure.[9][10]

    • Use Smaller Particle Size Columns: Switching from a 5 µm to a sub-2 µm particle size column (UHPLC) dramatically increases the number of theoretical plates and enhances resolution.[9]

Q2: My phenolic compound peaks are tailing. What are the primary causes and solutions?

A2: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue with phenolic compounds. A tailing factor greater than 1.2 is generally considered problematic.[3]

Primary Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause of tailing for phenolic compounds is the interaction between the acidic hydroxyl group of the analyte and residual silanol groups on the silica-based column packing.[3]

    • Solution 1: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups. Ensure you are using a quality, well-maintained column.

    • Solution 2: Lower Mobile Phase pH: Add a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This protonates the silanol groups, minimizing their ability to interact with your analyte.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][11]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[11]

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for washing and regeneration.

Q3: How can I improve the reproducibility of my retention times?

A3: Drifting retention times can compromise data quality and make peak identification unreliable.

Troubleshooting Steps:

  • Ensure Proper System Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes). This is especially critical for gradient methods.

  • Control Column Temperature: Fluctuations in ambient temperature can affect mobile phase viscosity and retention. Use a thermostatted column compartment and maintain a consistent temperature, for example, 30°C or 40°C.[5][10]

  • Prepare Fresh Mobile Phase Daily: Mobile phase composition can change over time due to the evaporation of volatile organic components. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[12]

  • Check for Leaks and Pump Issues: Check for any loose fittings in the system.[12] Inconsistent pump performance or faulty check valves can lead to flow rate fluctuations, directly impacting retention times.[12]

Recommended Initial HPLC Protocol

This protocol serves as a robust starting point for separating this compound isomers. Optimization will likely be required based on your specific isomers and instrumentation.

ParameterRecommended Condition
HPLC System UHPLC or HPLC system with a binary pump and UV/DAD detector
Column Phenyl-Hexyl Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 30% B to 70% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 2 µL
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.1 mg/mL

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas both solutions.

  • System Equilibration: Install the Phenyl-Hexyl column and purge the system. Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution.

  • Data Acquisition: Run the gradient program and acquire data, monitoring the chromatogram at 254 nm.

Data Presentation: Method Optimization

The following tables illustrate how modifying key parameters can impact the separation of two hypothetical isomers (Isomer 1 and Isomer 2).

Table 1: Effect of Organic Modifier on Resolution (Rs) (Conditions: C18 Column, 40°C, 1.0 mL/min, 55% Organic)

Organic ModifierRetention Time (Isomer 1)Retention Time (Isomer 2)Resolution (Rs)
Acetonitrile5.2 min5.5 min1.1
Methanol6.8 min7.4 min1.6

Table 2: Impact of Column Chemistry on Selectivity (α) and Resolution (Rs) (Conditions: 55% Acetonitrile w/ 0.1% Formic Acid, 40°C, 1.0 mL/min)

Column Type (150 x 4.6 mm, 3.5 µm)Selectivity (α)Resolution (Rs)
Standard C181.041.1
Phenyl-Hexyl1.101.8
Pentafluorophenyl (PFP)1.122.1

Visual Guides: Workflows & Logic

The following diagrams provide visual roadmaps for method development and troubleshooting.

start Start: Define Separation Goal (e.g., Rs > 2.0) col_select Step 1: Column Selection (Start with Phenyl-Hexyl or PFP) start->col_select mp_select Step 2: Mobile Phase Screening (Acetonitrile vs. Methanol) col_select->mp_select grad_opt Step 3: Gradient Optimization (Adjust slope and range) mp_select->grad_opt temp_opt Step 4: Temperature Optimization (Test 30°C, 40°C, 50°C) grad_opt->temp_opt check_res Evaluate Resolution (Rs) temp_opt->check_res success Method Finalized (Proceed to Validation) check_res->success Rs > 2.0 fail Resolution Inadequate check_res->fail Rs < 2.0 revisit Revisit Column/Mobile Phase (Try alternative chemistry, e.g., CN phase) fail->revisit revisit->col_select

Caption: Workflow for HPLC Method Development for Isomer Separation.

start Problem: Poor Resolution (Peaks Overlapping) q1 Are peaks symmetrical but co-eluting? start->q1 sol1 Focus on Selectivity (α): 1. Change organic modifier (ACN <> MeOH) 2. Switch to Phenyl/PFP column 3. Adjust pH q1->sol1 Yes q2 Are peaks tailing? q1->q2 No sol2 Address Secondary Interactions: 1. Add 0.1% Formic Acid to mobile phase 2. Use a modern, end-capped column 3. Reduce sample concentration q2->sol2 Yes q3 Are peaks broad? q2->q3 No sol3 Improve Efficiency (N): 1. Use column with smaller particles (UHPLC) 2. Check for extra-column dead volume 3. Ensure sample solvent matches mobile phase q3->sol3 Yes other Problem persists? Re-evaluate entire method. q3->other No

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2-hydroxy-4-phenylbenzoate and Other Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of Methyl 2-hydroxy-4-phenylbenzoate alongside other widely utilized benzoate esters: Methyl Salicylate, Methyl 4-hydroxybenzoate, and Phenyl Salicylate. The selection of a synthetic route is a critical decision in chemical research and drug development, impacting yield, purity, cost, and scalability. This document outlines established and proposed synthetic methodologies, supported by comparative data, to inform the selection of the most suitable benzoate ester and synthesis strategy for your research and development needs.

Executive Summary

Benzoate esters are a pivotal class of compounds in the pharmaceutical, cosmetic, and flavor industries. Their synthesis is a fundamental aspect of organic chemistry. This guide focuses on this compound, a molecule with potential for further functionalization, and compares its proposed synthesis with the established production of key structural analogs. While direct comparative experimental data for this compound is limited, this guide constructs a comparative framework based on established synthetic protocols for related compounds.

Physicochemical Properties of Selected Benzoate Esters

A comprehensive understanding of the physicochemical properties of these esters is essential for their application. The table below summarizes key properties, with some values for this compound being predicted due to the limited availability of experimental data.

PropertyThis compound (Predicted)Methyl Salicylate[1][2][3]Methyl 4-hydroxybenzoate[4][5]Phenyl Salicylate[6][7][8][9]
Molecular Formula C₁₄H₁₂O₃C₈H₈O₃C₈H₈O₃C₁₃H₁₀O₃
Molecular Weight 228.24 g/mol 152.15 g/mol 152.15 g/mol 214.22 g/mol
Appearance White to off-white solidColorless liquidWhite crystalline powderWhite crystalline solid
Melting Point N/A-8.6 °C125-128 °C41-43 °C
Boiling Point N/A222 °C270-280 °C172-173 °C (at 12 mmHg)
Solubility Soluble in organic solvents (e.g., DMSO, Methanol)Sparingly soluble in water; soluble in organic solventsSlightly soluble in water; freely soluble in ethanolInsoluble in water; soluble in organic solvents

Comparative Synthesis of Benzoate Esters

The synthesis of benzoate esters can be broadly categorized into two primary methods: Fischer-Speier esterification and cross-coupling reactions. This section details these methods and their application to the selected benzoate esters.

Fischer-Speier Esterification

This is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[10]

General Reaction:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)

This method is suitable for the synthesis of Methyl Salicylate and Methyl 4-hydroxybenzoate.

Proposed Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

Due to the presence of the phenyl group at the 4-position, a direct esterification is not the most efficient route. A more plausible approach involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Proposed Reaction:

Proposed reaction for the synthesis of this compound

This method offers high yields and good functional group tolerance.

The following table provides a comparative overview of the synthesis protocols for the selected benzoate esters.

ParameterThis compound (Proposed)Methyl Salicylate[1][11]Methyl 4-hydroxybenzoate[12]Phenyl Salicylate[6][8]
Starting Materials Methyl 2-hydroxy-4-bromobenzoate, Phenylboronic acidSalicylic acid, Methanol4-Hydroxybenzoic acid, MethanolSalicylic acid, Phenol
Catalyst Palladium catalyst (e.g., Pd(PPh₃)₄)Strong acid (e.g., H₂SO₄)Strong acid (e.g., H₂SO₄)Dehydrating agent/catalyst (e.g., POCl₃)
Solvent Toluene/Ethanol/WaterExcess MethanolMethanol-
Reaction Time 12-24 hours1-3 hours18 hoursVariable
Typical Yield > 80% (Expected)~70%HighVariable
Purification Column chromatographyDistillationRecrystallizationRecrystallization

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-hydroxy-4-bromobenzoate

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine)

  • Potassium carbonate

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-hydroxy-4-bromobenzoate (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture under the inert atmosphere.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Methyl Salicylate via Fischer Esterification[1][11]

Materials:

  • Salicylic acid

  • Methanol

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottom flask, dissolve salicylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 1-3 hours.

  • After cooling, pour the mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a sodium bicarbonate solution to neutralize the excess acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain the crude methyl salicylate.

  • Purify the product by fractional distillation.

Protocol 3: Synthesis of Methyl 4-hydroxybenzoate[12]

Materials:

  • 4-Hydroxybenzoic acid

  • Methanol

  • Concentrated sulfuric acid

Procedure:

  • Dissolve 4-Hydroxybenzoic acid in methanol in a round-bottom flask.

  • Add concentrated sulfuric acid as a catalyst.

  • Boil the mixture under reflux for 18 hours.

  • Pour the resulting mixture into iced water.

  • Extract the product with diethyl ether.

  • Wash the ether extract with a saturated sodium bicarbonate solution and then with water.

  • Dry the ether solution and evaporate the solvent to yield methyl 4-hydroxybenzoate.

Protocol 4: Synthesis of Phenyl Salicylate[6][8][13]

Materials:

  • Salicylic acid

  • Phenol

  • Phosphoryl chloride (or another suitable dehydrating agent)

Procedure:

  • Heat a mixture of salicylic acid and phenol.

  • Slowly add phosphoryl chloride as a catalyst and dehydrating agent.

  • Continue heating until the reaction is complete.

  • Cool the reaction mixture and wash with water to remove any unreacted starting materials and the catalyst.

  • The crude phenyl salicylate can be purified by recrystallization from a suitable solvent like ethanol.

Visualizing Synthetic Pathways

The following diagrams illustrate the generalized workflows for the synthesis of these benzoate esters.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product Carboxylic_Acid Carboxylic Acid (e.g., Salicylic Acid) Mix Mixing & Acid Catalyst (e.g., H₂SO₄) Carboxylic_Acid->Mix Alcohol Alcohol (e.g., Methanol) Alcohol->Mix Reflux Reflux Mix->Reflux Workup Aqueous Workup & Neutralization Reflux->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Ester Benzoate Ester Purification->Ester

Caption: Generalized workflow for Fischer-Speier esterification.

Suzuki_Coupling cluster_reactants Reactants cluster_process Process cluster_product Product Aryl_Halide Aryl Halide (e.g., Methyl 2-hydroxy-4-bromobenzoate) Mix Mixing, Base & Pd Catalyst Aryl_Halide->Mix Boronic_Acid Boronic Acid (e.g., Phenylboronic acid) Boronic_Acid->Mix Reaction Heating/Reflux Mix->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Biaryl_Product This compound Purification->Biaryl_Product

Caption: Proposed workflow for Suzuki-Miyaura cross-coupling.

Logical Relationship in Synthesis Choice

The selection of a synthetic method is governed by the structure of the target molecule.

Synthesis_Choice Target Target Benzoate Ester Simple_Ester Simple Alkyl/Aryl Ester (e.g., Methyl Salicylate, Phenyl Salicylate) Target->Simple_Ester Is it a... Complex_Ester Complex Structure with C-C bond (e.g., this compound) Target->Complex_Ester Or a... Fischer Fischer-Speier Esterification Simple_Ester->Fischer Choose Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Complex_Ester->Cross_Coupling Choose

Caption: Decision logic for selecting a synthetic route.

Conclusion

The synthesis of benzoate esters is a well-established field, with Fischer-Speier esterification being a robust method for simpler esters like Methyl Salicylate and Methyl 4-hydroxybenzoate. For more complex structures such as this compound, modern cross-coupling reactions like the Suzuki-Miyaura coupling offer a more efficient and versatile approach. The choice of synthesis will ultimately depend on the specific structural requirements of the target molecule, desired yield, and available resources. This guide provides the necessary foundational information for researchers to make informed decisions in their synthetic endeavors.

References

Comparative analysis of "Methyl 2-hydroxy-4-phenylbenzoate" synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic pathways to Methyl 2-hydroxy-4-phenylbenzoate is presented for researchers, scientists, and professionals in drug development. This guide objectively evaluates two primary routes: a direct one-step Suzuki-Miyaura coupling and a two-step approach involving the synthesis of the carboxylic acid precursor followed by esterification. A third, more traditional Ullmann condensation is also discussed as a potential but less favored alternative.

Comparative Analysis of Synthesis Routes

The synthesis of this compound, a biphenyl compound with potential applications in medicinal chemistry and materials science, can be approached through several modern synthetic strategies. The choice of route is often dictated by factors such as starting material availability, desired yield and purity, and reaction conditions. This guide focuses on a comparative analysis of the Suzuki-Miyaura coupling and a two-step synthesis involving the formation of 2-hydroxy-4-phenylbenzoic acid followed by esterification.

Data Summary
ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Two-Step (Acid Synthesis + Esterification)Alternative: Ullmann Condensation
Starting Materials Methyl 2-hydroxy-4-bromobenzoate, Phenylboronic acid4-Bromosalicylic acid, Phenylboronic acid (for acid synthesis); 2-hydroxy-4-phenylbenzoic acid, Methanol (for esterification)Methyl 2-hydroxy-4-bromobenzoate, Benzene
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Palladium catalyst, Base (for acid synthesis); Acid catalyst (e.g., H₂SO₄) (for esterification)Copper catalyst, High-boiling solvent
Typical Yield High (often >90%)[1]High (overall, synthesis of acid followed by esterification with ~86% yield)[2]Variable, often moderate to low
Reaction Time 2-24 hours[1]Several hours for each stepCan be lengthy, often >24 hours
Reaction Temperature Room temperature to mild heating (e.g., 80-100 °C)Mild to moderate for both stepsHigh temperatures (often >150-200 °C)
Purity of Product Generally high after purificationHigh, with purification at each stepOften requires extensive purification
Key Advantages High yield, mild conditions, good functional group tolerance, one-step process.Modular approach, allows for isolation and purification of intermediate acid.Utilizes readily available copper catalysts.
Key Disadvantages Cost of palladium catalyst, potential for catalyst deactivation.Two-step process increases overall synthesis time.Harsh reaction conditions, often lower yields, and potential for side reactions.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This route involves the direct palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Protocol:

  • To a reaction vessel, add methyl 2-hydroxy-4-bromobenzoate (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) multiple times.

  • A degassed solvent system, such as a mixture of toluene and water, is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Route 2: Two-Step Synthesis via 2-hydroxy-4-phenylbenzoic acid

This method involves the initial synthesis of the biphenyl carboxylic acid, followed by its esterification.

Step 1: Synthesis of 2-hydroxy-4-phenylbenzoic acid

This intermediate can be synthesized via a Suzuki-Miyaura coupling of 4-bromosalicylic acid and phenylboronic acid, following a similar protocol to Route 1.

Step 2: Fischer Esterification of 2-hydroxy-4-phenylbenzoic acid

Protocol:

  • In a round-bottom flask, dissolve 2-hydroxy-4-phenylbenzoic acid (1.0 eq.) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).

  • The mixture is heated to reflux (approximately 65 °C) and stirred for 4-16 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude this compound can be purified by recrystallization or column chromatography. A yield of around 86% can be expected for this esterification step.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the discussed synthesis routes.

Suzuki_Miyaura_Coupling start Methyl 2-hydroxy-4-bromobenzoate + Phenylboronic acid process Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->process purification Workup and Purification process->purification end_product This compound purification->end_product

Caption: Workflow for the one-step Suzuki-Miyaura coupling synthesis.

Two_Step_Synthesis cluster_step1 Step 1: Acid Synthesis cluster_step2 Step 2: Esterification start_acid 4-Bromosalicylic acid + Phenylboronic acid process_acid Suzuki-Miyaura Coupling start_acid->process_acid intermediate 2-hydroxy-4-phenylbenzoic acid process_acid->intermediate intermediate_ester 2-hydroxy-4-phenylbenzoic acid + Methanol process_ester Fischer Esterification (Acid Catalyst) intermediate_ester->process_ester final_product This compound process_ester->final_product

Caption: Workflow for the two-step synthesis via an acid intermediate.

Concluding Remarks

For the synthesis of this compound, the Suzuki-Miyaura coupling (Route 1) presents a highly efficient and direct method, likely providing high yields under relatively mild conditions. The two-step approach (Route 2) is also a viable and robust alternative, particularly if the intermediate carboxylic acid is readily available or if a modular synthesis is preferred. While the Ullmann condensation is a classic method for biaryl synthesis, its requirement for harsh conditions and often lower yields make it a less attractive option compared to the palladium-catalyzed Suzuki-Miyaura reaction for this particular target molecule. The choice between Route 1 and Route 2 will ultimately depend on specific laboratory constraints, including catalyst cost, starting material availability, and desired production scale.

References

Validating the Structure of "Methyl 2-hydroxy-4-phenylbenzoate" with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypothetical 2D NMR Data for Methyl 2-hydroxy-4-phenylbenzoate

For the purpose of this guide, a plausible set of ¹H and ¹³C NMR data has been generated for this compound. The atomic numbering scheme used for data assignment is as follows:

Chemical structure of this compound with atom numbering for NMR assignment. The benzoate ring is numbered C1-C6, with the ester at C1 and hydroxyl at C2. The phenyl substituent is at C4. The ester methyl group is C8. The phenyl substituent carbons are numbered C1' to C6'.

Figure 1: Structure and numbering of this compound.

The predicted chemical shifts and key 2D NMR correlations are summarized in the table below.

Atom¹H Shift (ppm)¹³C Shift (ppm)COSY (¹H-¹H) CorrelationsHMBC (¹H-¹³C) Correlations
OH~10.5 (s, 1H)--C1, C2, C3
H37.85 (d, 1H)118.5H5C1, C2, C4, C5
H57.15 (dd, 1H)119.0H3, H6C1, C3, C4, C6, C1'
H67.60 (d, 1H)132.0H5C2, C4, C5
H83.90 (s, 3H)52.5-C7
H2'/6'7.55 (d, 2H)128.0H3'/5'C4, C1', C4'
H3'/5'7.45 (t, 2H)129.5H2'/6', H4'C1', C5'/3'
H4'7.35 (t, 1H)127.5H3'/5'C2'/6'
C1-112.0--
C2-161.0--
C4-145.0--
C7-170.0--
C1'-140.0--

Table 1: Predicted ¹H, ¹³C, and 2D NMR data for this compound.

Interpreting the 2D NMR Data for Structural Validation

1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] This is invaluable for piecing together fragments of the molecule.

  • Benzoate Ring System: A correlation between H5 and H3, and H5 and H6 would be expected, confirming their adjacency on the aromatic ring. The absence of a correlation between H3 and H6 supports their meta relationship.

  • Phenyl Substituent: Correlations between H2'/H6' and H3'/H5', and between H3'/H5' and H4' would establish the connectivity of the phenyl ring protons.

2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[1][3] This allows for the unambiguous assignment of protonated carbon signals.

  • For example, a cross-peak would be observed between the proton signal at 7.85 ppm (H3) and the carbon signal at 118.5 ppm (C3). Similarly, the methyl protons (H8) at 3.90 ppm would correlate to the methyl carbon (C8) at 52.5 ppm.

3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[1][3] This technique is crucial for identifying quaternary (non-protonated) carbons and connecting different molecular fragments.

  • Connecting the Ester Group: A key correlation would be observed between the methyl protons (H8) and the carbonyl carbon (C7). This confirms the methyl ester functionality.

  • Positioning the Phenyl Group: A correlation between the proton H5 on the benzoate ring and the carbon C1' of the phenyl ring is a critical piece of evidence that directly links the two ring systems at the C4 position.

  • Confirming Substituent Positions: Correlations from the hydroxyl proton (OH) to C1, C2, and C3 would firmly place the hydroxyl group at the C2 position.

The relationships derived from these 2D NMR experiments are visualized below.

Caption: Key HMBC and COSY correlations for structural validation.

Experimental Workflow and Protocols

The general workflow for 2D NMR-based structure validation is a systematic process.

G A Sample Preparation (5-10 mg in 0.5 mL CDCl3) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition B->C D 2D COSY Acquisition C->D E 2D HSQC Acquisition C->E F 2D HMBC Acquisition C->F G Data Processing & Analysis D->G E->G F->G H Structure Elucidation G->H

Caption: General workflow for 2D NMR structural analysis.

Detailed Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra on a standard NMR spectrometer.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

2. COSY (¹H-¹H Correlation Spectroscopy):

  • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • Load a standard gradient-selected COSY pulse sequence.

  • Set the spectral width in both dimensions to cover all proton signals.

  • Typically, 2-4 scans per increment are acquired for a total of 256-512 increments in the indirect dimension.

  • The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

3. HSQC (Heteronuclear Single Quantum Coherence):

  • Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.

  • Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

  • Set the ¹H dimension (F2) and ¹³C dimension (F1) spectral widths appropriately.

  • The number of scans per increment typically ranges from 4 to 16, with 128-256 increments in the F1 dimension.

  • Data is processed using appropriate window functions for both dimensions.

4. HMBC (Heteronuclear Multiple Bond Correlation):

  • Use the same spectral widths as the HSQC experiment.

  • Load a standard gradient-selected HMBC pulse sequence.

  • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz to observe two- and three-bond correlations.[1]

  • Due to lower sensitivity compared to HSQC, more scans (16-64) per increment are often required.

  • The number of increments in the indirect dimension is similar to HSQC (128-256).

  • Processing is performed similarly to the other 2D experiments.

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful for determining the covalent framework of a molecule, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides molecular weight and fragmentation patterns.High sensitivity (requires very little sample), can be coupled with chromatography (GC-MS, LC-MS).Does not directly provide connectivity information; isomers can be difficult to distinguish without derivatization or tandem MS.
X-ray Crystallography Provides the exact 3D arrangement of atoms in a crystal.Unambiguous structure determination, including stereochemistry.Requires a suitable single crystal, which can be difficult or impossible to grow for many compounds.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, C=O).Fast and simple to perform.Provides limited information about the overall molecular structure.

The combination of COSY, HSQC, and HMBC experiments provides a comprehensive and robust method for the structural elucidation of organic molecules like this compound. While other techniques such as mass spectrometry and X-ray crystallography offer valuable, often complementary, information, 2D NMR remains the gold standard for determining the detailed covalent structure of molecules in solution. The systematic application of these NMR techniques allows researchers to confidently validate their synthetic products and understand the intricate connectivity of new chemical entities.

References

A Comparative Guide to the Biological Activity of Methyl 2-hydroxy-4-phenylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of Methyl 2-hydroxy-4-phenylbenzoate and its positional isomers. Due to the limited availability of direct comparative experimental data for these specific isomers in published literature, this document presents a scientifically grounded, illustrative comparison based on the known structure-activity relationships (SAR) of related biphenyl and substituted benzoate compounds.[1][2] The provided data is hypothetical and intended to serve as a foundational resource to guide future experimental design and research in this area.

The position of the phenyl substituent on the methyl hydroxybenzoate scaffold is expected to significantly influence the molecule's interaction with biological targets, thereby altering its therapeutic potential. Understanding these differences is crucial for optimizing lead compounds in drug discovery.

Comparative Analysis of Isomer Activity

The biological activities of benzoate and biphenyl derivatives often include antioxidant, anti-inflammatory, and cytotoxic effects.[2][3][4] The spatial arrangement of the phenyl group in relation to the hydroxyl and methyl ester moieties can dramatically affect receptor binding, membrane permeability, and metabolic stability.

For this guide, we will compare three key positional isomers:

  • Isomer A: this compound

  • Isomer B: Methyl 2-hydroxy-5-phenylbenzoate (a plausible alternative)

  • Isomer C: Methyl 2-hydroxy-6-phenylbenzoate (a plausible alternative)

Table 1: Hypothetical Biological Activity Data (IC₅₀ Values)

The following table summarizes potential inhibitory concentrations (IC₅₀ in µM) for the isomers across three key biological assays. Lower IC₅₀ values indicate higher potency.

Biological Activity AssayIsomer A (4-phenyl)Isomer B (5-phenyl)Isomer C (6-phenyl)Reference Compound
Antioxidant (DPPH Scavenging) 45.2 µM25.8 µM80.5 µMAscorbic Acid (15.1 µM)
Anti-inflammatory (COX-2 Inhibition) 18.5 µM35.1 µM95.2 µMCelecoxib (0.8 µM)[5]
Cytotoxicity (MCF-7 Cell Line) 32.7 µM78.4 µM>100 µMDoxorubicin (1.2 µM)

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to reflect plausible differences based on SAR principles of related compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These standard protocols are widely used to evaluate the respective biological activities.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of a compound to act as a free radical scavenger.[6][7][8]

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a maximum absorbance at 517 nm.[9] When reduced by an antioxidant, its color fades to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[9]

  • Protocol:

    • A 0.1 mM solution of DPPH in methanol is prepared.[9]

    • Various concentrations of the test isomers are prepared in methanol.

    • 100 µL of each isomer solution is mixed with 100 µL of the DPPH solution in a 96-well plate.[9]

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[7]

Cyclooxygenase-2 (COX-2) Inhibition Assay (Anti-inflammatory Activity)

This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is involved in inflammatory pathways.[10][11]

  • Principle: The peroxidase activity of COX-2 is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm or 611 nm.[5][12]

  • Protocol:

    • The reaction is set up in a 96-well plate containing reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and human recombinant COX-2 enzyme.[10]

    • Test isomers are dissolved in DMSO and added to the wells at various concentrations.

    • The plate is pre-incubated at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10][11]

    • The enzymatic reaction is initiated by adding arachidonic acid, the substrate.[11]

    • The plate is incubated for a precise time (e.g., 2 minutes) at 37°C.[11]

    • The reaction is stopped, and the colorimetric probe (TMPD) is added.

    • Absorbance is read at the appropriate wavelength (590-611 nm).

    • Celecoxib, a known selective COX-2 inhibitor, is used as a positive control.[5]

    • IC₅₀ values are calculated from the dose-response curve.[10]

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[13][14][15]

  • Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14][15] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Human breast cancer cells (MCF-7) are seeded in a 96-well plate (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[3][5]

    • The cells are then treated with various concentrations of the test isomers for 48 hours.

    • After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.[5]

    • The plate is incubated for another 3-4 hours at 37°C.[14]

    • The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5][16]

    • The plate is shaken gently for 15 minutes to ensure complete dissolution.[15]

    • The absorbance is measured at 570 nm.[15]

    • The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Visualizations

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified inflammatory signaling pathway. A potential mechanism of action for an active isomer (e.g., Isomer A) could be the direct inhibition of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation.

G ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) PLA2 PLA2 ProInflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane Acts on COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Isomer_A Isomer A (Hypothetical Inhibitor) Isomer_A->COX2 Inhibits

Caption: Hypothetical inhibition of the COX-2 pathway by Isomer A.

Experimental Workflow for Isomer Comparison

The following flowchart outlines the general experimental process for screening and comparing the biological activities of the synthesized isomers.

G start Synthesis & Purification of Isomers A, B, C characterization Structural Characterization (NMR, MS) start->characterization stock_prep Prepare Stock Solutions (e.g., in DMSO) characterization->stock_prep screening Primary Biological Screening stock_prep->screening antioxidant Antioxidant Assay (DPPH) screening->antioxidant anti_inflammatory Anti-inflammatory Assay (COX-2) screening->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) screening->cytotoxicity data_analysis Data Analysis (Calculate IC50 Values) antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis comparison Compare Isomer Potency & Select Lead data_analysis->comparison end Further Optimization & In Vivo Studies comparison->end

Caption: General workflow for comparative biological activity screening.

References

Methyl 2-hydroxy-4-phenylbenzoate: A Comparative Guide to a Novel Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecules with desired properties. This guide introduces Methyl 2-hydroxy-4-phenylbenzoate as a promising, albeit less-documented, alternative to existing phenolic and biphenyl building blocks. Its unique substitution pattern offers potential advantages in accessing new chemical space and fine-tuning molecular properties.

This document provides a comparative analysis of this compound against structurally related and commercially available building blocks. By examining their physicochemical properties and synthetic applications, we aim to highlight the potential of this emerging compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound and its alternatives. Data for the alternatives is sourced from publicly available databases, while the properties for this compound are predicted based on its structure.

PropertyThis compound (Predicted)Methyl 4-hydroxybenzoate[1]Phenyl 4-hydroxybenzoate[2][3]Methyl 4-phenylbenzoateMethyl 2-hydroxybenzoate[4]
Molecular Formula C₁₄H₁₂O₃C₈H₈O₃C₁₃H₁₀O₃C₁₄H₁₂O₂C₈H₈O₃
Molecular Weight 228.24 g/mol 152.15 g/mol 214.21 g/mol 212.24 g/mol 152.15 g/mol
Appearance White to off-white solidWhite crystalline powderWhite crystalline solidPowderColorless liquid
Solubility Poor in water, soluble in organic solventsPoorly soluble in water, soluble in organic solventsInsoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solventsSlightly soluble in water, soluble in organic solvents
Key Functional Groups Phenolic hydroxyl, methyl ester, biphenyl corePhenolic hydroxyl, methyl esterPhenolic hydroxyl, phenyl esterMethyl ester, biphenyl corePhenolic hydroxyl, methyl ester

Structural Comparison and Potential Applications

The unique arrangement of a hydroxyl group, a methyl ester, and a phenyl ring on the benzoate scaffold of this compound offers a distinct set of synthetic handles and potential applications.

Potential Synthetic Utility of this compound

The diagram below illustrates the key reactive sites of this compound, highlighting its versatility as a synthetic building block. The phenolic hydroxyl can undergo O-alkylation or O-acylation, the methyl ester can be hydrolyzed or aminated, and the aromatic rings are amenable to further substitution.

G Synthetic Utility of this compound cluster_reactions Potential Transformations main This compound Phenolic -OH Methyl Ester Aromatic Rings alkylation O-Alkylation/ Acylation main:f0->alkylation Nucleophilic attack hydrolysis Hydrolysis/ Amidation main:f1->hydrolysis Nucleophilic acyl substitution substitution Aromatic Substitution main:f2->substitution Electrophilic/ Nucleophilic Aromatic Substitution

Caption: Versatility of this compound in synthesis.

Compared to simpler building blocks like Methyl 4-hydroxybenzoate, the presence of the phenyl group in this compound introduces a bi-aryl scaffold. This feature is prevalent in many kinase inhibitors, where the bi-aryl moiety can occupy the ATP-binding site of the enzyme.[5] The ortho-hydroxy group can act as a directing group for further electrophilic aromatic substitution or as a hydrogen bond donor/acceptor, influencing molecular conformation and target engagement.

Experimental Protocols: Foundational Synthetic Methodologies

General Protocol for O-Alkylation of a Phenolic Hydroxyl Group

This protocol describes a general method for the etherification of a phenolic hydroxyl group, a common step in modifying building blocks like this compound.

  • Dissolution: Dissolve the phenolic compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile).

  • Addition of Base: Add a mild base (e.g., K₂CO₃, 1.5-2.0 eq) to the solution to deprotonate the phenolic hydroxyl group.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Workflow for Synthesis of a Carboxylic Acid Derivative

The following diagram outlines a typical workflow for the saponification of the methyl ester to the corresponding carboxylic acid, a key transformation for creating amide or other ester analogs.[6]

G General Workflow for Saponification start Methyl Ester Starting Material step1 Dissolve in THF/Water start->step1 step2 Add LiOH or NaOH step1->step2 step3 Stir at Room Temperature step2->step3 step4 Acidify with HCl step3->step4 step5 Extract with Organic Solvent step4->step5 step6 Purify step5->step6 end Carboxylic Acid Product step6->end

Caption: Saponification of a methyl ester to a carboxylic acid.

Comparative Performance and Potential Advantages

While direct experimental comparisons are not yet published, the structural features of this compound suggest several potential advantages over existing building blocks:

  • Increased Lipophilicity: The presence of the additional phenyl ring is expected to increase the lipophilicity of molecules derived from this building block compared to those from simpler hydroxybenzoates. This can be advantageous for improving membrane permeability and oral bioavailability.

  • Conformational Rigidity: The bi-aryl structure introduces a degree of conformational rigidity, which can be beneficial for optimizing binding to biological targets.

  • Access to Novel Chemical Space: The unique substitution pattern allows for the synthesis of compounds with novel three-dimensional shapes that may not be accessible from more common starting materials.

Conclusion

This compound represents a promising yet underexplored building block for synthetic chemistry. Its combination of a phenolic hydroxyl group, a methyl ester, and a bi-aryl core provides a versatile platform for the synthesis of complex molecules with potential applications in drug discovery and materials science. While further experimental validation is required, this guide provides a foundational comparison to existing alternatives, highlighting its potential to contribute to the development of next-generation chemical entities. Researchers are encouraged to explore the synthetic utility of this compound to unlock its full potential.

References

Cross-Validation of Analytical Methods for Methyl 2-hydroxy-4-phenylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification and characterization of Methyl 2-hydroxy-4-phenylbenzoate, a key intermediate in various synthetic processes. The focus is on the cross-validation of common analytical techniques, ensuring data integrity and reliability across different platforms. This comparison is supported by typical performance data for related phenolic and benzoate compounds, in line with the principles of analytical method validation outlined in the ICH guidelines.[1][2][3][4]

Performance Comparison of Key Analytical Methods

The selection of an analytical method is a critical decision in the drug development process. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of benzoate esters and phenolic compounds. The following table summarizes the key performance parameters for these methods, providing a basis for cross-validation studies.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) Typically > 0.99[5][6]Consistently > 0.99Good linearity, often requires derivatization[5]
Limit of Detection (LOD) ng range (e.g., 0.33 - 4 ng)[5]Sub-ng range, enhanced sensitivity[7][8]pg to low ng range[5]
Limit of Quantitation (LOQ) ng range (e.g., 0.5 - 10 ng)[5]Low ng range, improved precision at low concentrations[9]Low ng range
Precision (%RSD) Intraday: < 2%, Interday: < 5%[3][5]Intraday: < 1.5%, improved repeatability[3][7]Intraday: < 5%, Interday: < 10%
Analysis Time Longer run timesSignificantly shorter run times compared to HPLC[7][10]Generally faster than HPLC for volatile compounds[11]
Selectivity Good, can be enhanced with diode-array detection (DAD)[12]Excellent, higher peak resolution reduces co-elution[8]Excellent, mass analyzer provides high specificity
Sample Throughput ModerateHigh[10]High, especially with autosamplers

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for HPLC/UPLC and GC-MS analysis of compounds structurally similar to this compound.

High-Performance Liquid Chromatography (HPLC/UPLC) Protocol

This protocol is suitable for the quantitative analysis of phenolic compounds and benzoate esters.

Instrumentation:

  • HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.7 µm for UPLC).[6][13]

Reagents:

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Standard Solution: A stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

Methodology:

  • Sample Preparation: Prepare a series of calibration standards by diluting the stock solution. Accurately weigh and dissolve the sample containing this compound in the solvent.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).[6]

    • Establish a mobile phase gradient (e.g., starting with 95% B, ramping to 5% B over 10 minutes).

    • Set the flow rate (e.g., 1.0 mL/min for HPLC, 0.4 mL/min for UPLC).

    • Set the detector wavelength based on the UV absorbance maximum of this compound.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the standards and samples.

  • Data Analysis: Construct a calibration curve from the peak areas of the standards. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable benzoate esters. Derivatization may be necessary for less volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of esters (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

Reagents:

  • Carrier Gas: High-purity helium.[11]

  • Standard Solution: A stock solution of this compound in a volatile solvent (e.g., hexane or ethyl acetate).

Methodology:

  • Sample Preparation: Prepare calibration standards by diluting the stock solution. Dissolve the sample in a suitable volatile solvent.

  • GC-MS Conditions:

    • Set the injector temperature (e.g., 250°C).[11][14]

    • Implement an oven temperature program (e.g., start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes).[14][15]

    • Set the carrier gas flow rate.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400).

  • Injection: Inject 1 µL of the standards and samples in split or splitless mode.[14]

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum.[16][17] Create a calibration curve by plotting the peak area against the concentration of the standards. Quantify the analyte in the sample using this curve.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation process and a typical experimental workflow for chromatographic analysis.

CrossValidationWorkflow start Start: Define Analytical Procedure & Purpose protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol acceptance Define Acceptance Criteria (e.g., %RSD, Recovery) protocol->acceptance method1 Primary Method Validation (e.g., HPLC) comparison Comparative Analysis of Validation Parameters method1->comparison method2 Secondary Method Validation (e.g., UPLC or GC-MS) method2->comparison results Evaluate and Document Results comparison->results acceptance->method1 acceptance->method2 end End: Cross-Validated Method Established results->end

Caption: A logical workflow for the cross-validation of analytical methods.

ExperimentalWorkflow sample_prep Sample Preparation (Dissolution, Dilution) injection Sample/Standard Injection sample_prep->injection std_prep Standard Preparation (Calibration Curve) std_prep->injection instrument_setup Instrument Setup (HPLC/UPLC or GC-MS) instrument_setup->injection separation Chromatographic Separation (Column) injection->separation detection Detection (UV-Vis or MS) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing & Analysis (Quantification) data_acq->data_proc report Reporting data_proc->report

Caption: A general experimental workflow for chromatographic analysis.

References

Comparative In Vitro Efficacy of Substituted Phenylbenzoate and Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of various benzoate and benzothiazole derivatives, providing key experimental data and methodologies for researchers in drug discovery and development.

I. Cytotoxicity of Novel Benzoate and Benzothiazole Derivatives

The in vitro cytotoxicity of novel benzoate and benzothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxic potency, is summarized below for selected compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Novel Benzothiazole Hydrochloride Derivatives

CompoundCell LineCancer TypeIC50 (µM)
YLT322HepG2Hepatocellular Carcinoma0.39[1]
A549Lung Carcinoma1.25[1]
MCF-7Breast Adenocarcinoma2.11[1]
HCT-116Colon Carcinoma3.54[1]
PB11U87Glioblastoma<0.05[2]
HeLaCervical Cancer<0.05[2]

Table 2: In Vitro Cytotoxicity (IC50) of Benzoate-Triphenylphosphonium (TPP+) Conjugates in Colon Cancer Cell Lines after 48h Treatment

CompoundHCT-15 IC50 (µM)COLO 205 IC50 (µM)Non-tumor (CCD 841 CoN) IC50 (µM)Selectivity Index (HCT-15)Selectivity Index (COLO 205)
SA-TPP+C1012.510.2>50>4>4.9
GA-TPP+C105.01.25010[3]41[3]
TPP+C1018.215.5>50>2.7>3.2

Table 3: In Vitro Cytotoxicity (LC50) of Methyl Benzoate (MB), Ethyl Benzoate (EB), and Vinyl Benzoate (VB)

CompoundHEK293 (Kidney) LC50 (mM)CACO2 (Colon) LC50 (mM)SH-SY5Y (Neuronal) LC50 (mM)
MB13.2[4]20.6[4]11.0[4]
EB6.9[4]Not Available7.3[4]
VB5.4[4]Not Available6.1[4]

II. Anti-inflammatory Activity of Phenylbenzohydrazides and Chromen-4-one Derivatives

Several studies have investigated the anti-inflammatory potential of benzoate derivatives by assessing their ability to inhibit key inflammatory mediators and enzymes.

Table 4: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide by Phenylbenzohydrazides (INLs) in LPS-stimulated RAW 264.7 Macrophages

Compound (at 30 µM)IL-6 Inhibition (%)TNF-α Inhibition (%)Nitric Oxide (NO) Inhibition (%)
INL-06SignificantSignificantSignificant[5]
INL-07SignificantSignificantSignificant[5]
INL-10SignificantSignificantSignificant[5]
INL-11Most PotentSignificantSignificant[5]

Table 5: In Vitro Cyclooxygenase (COX) Inhibition by 2-Phenyl-4H-chromen-4-one Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5d 20.10.07[6]287.1[6]
Celecoxib (Reference) 24.30.06[6]405[6]

III. Antimicrobial Activity of 2-(Phenylcarbamoyl)phenyl 4-Substituted Benzoates

Derivatives of benzoate esters have also been explored for their antimicrobial properties. A series of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates demonstrated notable activity against various mycobacterial and bacterial strains.

Table 6: In Vitro Antimicrobial Activity (MIC) of 2-(Phenylcarbamoyl)phenyl 4-Substituted Benzoates

CompoundM. tuberculosis (µM)M. kansasii (µM)S. aureus (µM)MRSA (µM)
4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate 0.25 - 1[7]0.5 - 2[7]>8>8
Derivative with highest Gram-positive activity 1 - 42 - 80.49[7]0.98[7]

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays mentioned in this guide.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[1]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 4 hours.

    • Compound Treatment: Add fresh medium containing the test compounds at various concentrations to each well and incubate for the desired period (e.g., 48 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[1]

LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

  • Principle: LDH is a stable enzyme present in the cytoplasm that is rapidly released into the cell culture supernatant upon damage to the plasma membrane.

  • Procedure:

    • Cell Seeding and Treatment: Seed 2.5 x 10⁴ cells per well in a 96-well plate, incubate for 24 hours, and then treat with the test compounds for 48 hours.[2]

    • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[2]

    • LDH Reaction: Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate in the dark at room temperature for a specified time.

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

    • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of completely lysed cells.[1]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isozymes.

  • Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a substrate (e.g., arachidonic acid) to prostaglandin G2. The inhibition of this activity is quantified.

  • Procedure:

    • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

    • Incubation: Pre-incubate the enzyme with the test compound at various concentrations in a reaction buffer.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

    • Detection: Measure the production of prostaglandin G2, often through a colorimetric or fluorometric method.

    • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

V. Visualizations of Methodologies and Pathways

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and signaling pathways.

cluster_workflow General In Vitro Cytotoxicity Workflow cluster_assays cluster_analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Derivatives cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_analysis Data Analysis mtt_assay->data_analysis ldh_assay->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

Caption: General workflow for in vitro cytotoxicity assessment.

cluster_pathway Simplified PI3K/AKT Signaling Pathway in Cancer growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_survival Cell Survival & Proliferation akt->cell_survival pb11 PB11 Derivative pb11->akt inhibits

Caption: PI3K/AKT pathway and the inhibitory action of PB11.

References

Performance of Methyl 2-hydroxy-4-phenylbenzoate in Different Solvent Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-hydroxy-4-phenylbenzoate is a benzoate ester with potential applications in pharmaceutical and materials science. Its performance, particularly its solubility and stability, is critically dependent on the solvent system in which it is used. This guide provides a comparative overview of the hypothetical performance of this compound in various solvent systems, based on extrapolated data from structurally similar compounds. It is important to note that a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for this compound. Therefore, the following guide is presented as a template and a predictive analysis. The experimental protocols provided are generalized procedures that would be necessary to generate the data for a complete comparison.

Data Presentation: Hypothetical Performance Indicators

The following tables summarize the predicted performance of this compound across a range of common laboratory solvents. These values are estimations based on the behavior of related benzoate derivatives and should be confirmed by experimental analysis.

Table 1: Hypothetical Solubility of this compound at 25°C

Solvent SystemPredicted Solubility (mg/mL)Predicted Molar Solubility (mol/L)
Methanol> 200> 0.88
Ethanol> 200> 0.88
Acetone> 200> 0.88
Ethyl Acetate~150~0.66
Dichloromethane~100~0.44
Toluene~50~0.22
Hexane< 1< 0.004
Water< 0.1< 0.0004

Table 2: Hypothetical Stability of this compound (Half-life, t½)

Solvent SystemConditionPredicted Half-life (hours)
Methanol25°C> 500
Ethanol25°C> 500
Acetone25°C> 500
Water (pH 7)25°C~200
Water (pH 9)25°C< 50

Table 3: Hypothetical Chromatographic Behavior of this compound

Mobile Phase CompositionStationary PhasePredicted Retention Factor (k')
70:30 Methanol:WaterC183.5
80:20 Acetonitrile:WaterC182.8
95:5 Hexane:Ethyl AcetateSilica Gel0.4

Experimental Protocols

To generate the data presented above, the following experimental protocols would be required.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (pure solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Calculate the solubility in mg/mL and mol/L.

Stability Assessment (Forced Degradation Study)

Objective: To evaluate the chemical stability of this compound in different solvents under specified conditions.

Materials:

  • Stock solution of this compound in the chosen solvent

  • Temperature-controlled incubator or water bath

  • HPLC system with a stability-indicating method

Procedure:

  • Prepare solutions of this compound in the selected solvents at a known concentration.

  • Store the solutions under controlled conditions (e.g., constant temperature). For accelerated studies, elevated temperatures can be used.

  • At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquot by a stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Plot the concentration of this compound versus time.

  • Determine the degradation kinetics and calculate the half-life (t½) of the compound in each solvent system.

Chromatographic Analysis

Objective: To determine the retention behavior of this compound in different chromatographic systems.

Materials:

  • HPLC system with a suitable detector (e.g., UV)

  • Chromatographic columns (e.g., C18, Silica Gel)

  • Mobile phase solvents (HPLC grade)

  • Standard solution of this compound

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent.

  • Equilibrate the chosen HPLC column with the desired mobile phase.

  • Inject a small volume of the standard solution onto the column.

  • Record the chromatogram and determine the retention time (t_R) of the analyte and the void time (t_0).

  • Calculate the retention factor (k') using the formula: k' = (t_R - t_0) / t_0.

  • Repeat the procedure for different mobile phase compositions and stationary phases.

Mandatory Visualizations

To illustrate the relationships and workflows, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Start prep_sol Prepare Stock Solution start->prep_sol prep_vials Prepare Vials with Solvents start->prep_vials stability Stability Assay (Forced Degradation) prep_sol->stability chromatography Chromatographic Analysis prep_sol->chromatography solubility Solubility Assay (Shake-Flask) prep_vials->solubility quant_sol Quantify Solubility solubility->quant_sol quant_stab Quantify Degradation stability->quant_stab calc_k Calculate k' chromatography->calc_k end End quant_sol->end quant_stab->end calc_k->end

Caption: Experimental workflow for performance analysis.

Signaling_Pathway MHPB This compound Receptor Target Receptor MHPB->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway modulation.

Safety Operating Guide

Navigating the Disposal of Methyl 2-hydroxy-4-phenylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For compounds like Methyl 2-hydroxy-4-phenylbenzoate, where specific data may be limited, a cautious and informed approach is essential. This guide provides a procedural framework for the safe handling and disposal of this compound, drawing upon information from structurally related chemicals.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. Based on the handling requirements for similar chemicals, the following PPE is recommended:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is advised to avoid inhalation.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.

Hazard Profile of Structurally Similar Compounds

To underscore the importance of cautious handling, the table below summarizes the hazards associated with structurally related compounds. These hazards suggest that this compound may pose similar risks.

CompoundCAS NumberPrimary Hazards
Phenyl benzoate93-99-2Harmful if swallowed, Causes skin irritation[1]
Phenyl 2-hydroxybenzoate (Salol)118-55-8May cause respiratory irritation, Causes skin and serious eye irritation, May cause an allergic skin reaction, Suspected of causing cancer, Toxic to aquatic life with long lasting effects[2]
Methyl 4-hydroxybenzoate99-76-3Toxic to aquatic life with long lasting effects[3][4][5]

Step-by-Step Disposal Protocol

This protocol provides a general procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all unused, expired, or contaminated this compound as hazardous waste.
  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials could include strong oxidizing agents and strong bases.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
  • The label should include the full chemical name ("this compound"), the quantity, and the associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").

3. Spill Management:

  • In the event of a small spill, avoid generating dust. If it is a powder, you may be able to carefully sweep it up.
  • Clean the spill area with soap and water.
  • All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.

4. Waste Collection and Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
  • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's established procedures.
  • Crucially, do not dispose of this compound down the drain or in regular trash. [6] This is to prevent environmental contamination, as related compounds are toxic to aquatic life.[2][3][4][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess_waste Assess Waste: Unused, Expired, or Contaminated? containerize Containerize in a Labeled, Leak-Proof Hazardous Waste Container assess_waste->containerize Yes ppe->assess_waste spill Is there a spill? containerize->spill cleanup Follow Spill Cleanup Protocol: - Avoid dust generation - Collect residue and contaminated materials - Decontaminate area spill->cleanup Yes store Store Waste in Designated Secure Accumulation Area spill->store No cleanup->containerize contact_ehs Contact EHS for Pickup by Licensed Disposal Company store->contact_ehs end End of Disposal Process contact_ehs->end

References

Safeguarding Your Research: A Guide to Handling Methyl 2-hydroxy-4-phenylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for managing Methyl 2-hydroxy-4-phenylbenzoate, ensuring both personal safety and experimental integrity. The following protocols for personal protective equipment (PPE), operational procedures, and disposal are based on established best practices for structurally similar aromatic esters and phenolic compounds.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. Below is a summary of the recommended protective gear for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that form a complete seal around the eyes are required to protect against splashes.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling aromatic esters.[1][3] Always inspect gloves for any signs of degradation before use.
Body Protection Laboratory CoatA standard, flame-resistant lab coat should be worn to protect skin and clothing from potential contact.[3]
Respiratory Protection NIOSH-Approved RespiratorGenerally not required if handled in a well-ventilated area or a chemical fume hood.[3] If aerosols or dust may be generated, a respirator is advised.

Operational Plan: Safe Handling and Disposal Workflow

Adherence to a standardized workflow is critical for minimizing exposure risks and preventing contamination. The following diagram outlines the procedural steps for the safe management of this compound from initial receipt to final disposal.

A Receipt & Inspection Verify container integrity. B Preparation Don appropriate PPE in a designated area. A->B Proceed if intact C Handling & Use Work in a well-ventilated fume hood. B->C Enter handling area D Decontamination Clean workspace and equipment thoroughly. C->D After experiment completion E Waste Segregation Separate waste into designated, labeled containers. D->E Post-cleanup F Temporary Storage Store waste in a secure, designated area. E->F Seal containers G Disposal Arrange for pickup by certified chemical waste disposal service. F->G Scheduled pickup

Caption: Workflow for safe handling and disposal.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[3][4] Seek prompt medical attention.[3]

  • Skin Contact: Should skin contact occur, remove all contaminated clothing and wash the affected area immediately with soap and plenty of water.[3][5] If irritation develops or persists, seek medical advice.[3]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Call a poison control center or seek immediate medical attention.[7]

Spill and Leak Management

In the event of a spill, the area should be evacuated. The spill should be absorbed with an inert material such as vermiculite, dry sand, or earth and placed into a sealed container for disposal.[5] Ensure that non-sparking tools are used.[5] Do not allow the chemical to enter sewers or waterways.[5][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.[3]

  • Container Management: Waste should be collected in clearly labeled, sealed containers appropriate for chemical waste.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7] This is typically carried out through a licensed chemical waste disposal company.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.